Capmatinib HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O.ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;/h2-9,11-13H,10H2,1H3,(H,25,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBXRCLAAKZSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of Capmatinib Hcl As a Selective C Met Inhibitor
Classification as a Type Ib ATP-Competitive Tyrosine Kinase Inhibitor
Capmatinib (B1663548) is classified as a Type Ib adenosine (B11128) triphosphate (ATP)-competitive tyrosine kinase inhibitor (TKI). nih.govamegroups.orgirjmets.com This classification distinguishes it from other types of MET inhibitors. Type I inhibitors, including Capmatinib, bind to the active conformation of the MET kinase, competing with ATP for its binding site. amegroups.orgdovepress.com Specifically, Type Ib inhibitors like Capmatinib interact with the Y1230 residue in the hinge region of the MET kinase but are not dependent on binding with the G1163 residue, a characteristic that differentiates them from Type Ia inhibitors such as crizotinib (B193316). nih.gov
Direct Binding to the ATP-Binding Site of the c-MET Receptor
The primary mechanism of Capmatinib involves its direct and selective binding to the ATP-binding pocket of the c-MET receptor. patsnap.comdovepress.compatsnap.com This binding is a high-affinity interaction, with a reported half-maximal inhibitory concentration (IC50) of 0.13 nM. medchemexpress.comtargetmol.com By occupying the ATP-binding site, Capmatinib prevents the endogenous ATP from binding, thereby blocking the kinase's ability to transfer phosphate (B84403) groups. patsnap.compatsnap.com This action is crucial as the aberrant activation of the MET receptor, often due to mutations like MET exon 14 skipping, leads to its continuous, uncontrolled signaling, which promotes cancer cell growth. patsnap.compatsnap.com The central aromatic ring of Capmatinib engages in a pi-stacking interaction with the Y1230 residue of the MET tyrosine kinase, an interaction further stabilized by a salt bridge between D1228 and K1110 of the MET activation loop. dovepress.com
Inhibition of c-MET Autophosphorylation and Downstream Signaling Effector Phosphorylation
By blocking ATP binding, Capmatinib effectively inhibits the autophosphorylation of the c-MET receptor. patsnap.comoncologynewscentral.comdrugbank.com This initial step is critical, as it prevents the activation of the entire downstream signaling cascade that is normally triggered by MET. patsnap.comdrugbank.com The inhibition of MET autophosphorylation consequently leads to the downregulation of numerous downstream signaling proteins that are crucial for tumor cell proliferation, survival, and metastasis. oncologynewscentral.comnih.gov
Modulation of ERK1/2 Activity
One of the key downstream pathways affected by Capmatinib is the RAS/MAPK pathway, which includes the extracellular signal-regulated kinases 1 and 2 (ERK1/2). patsnap.comnih.gov The activation of MET normally leads to the phosphorylation and activation of ERK1/2, which in turn regulate transcription factors involved in cell proliferation and differentiation. nih.gov Capmatinib has been shown to effectively suppress the phosphorylation of ERK1/2 in MET-dependent cancer cell lines. medchemexpress.comaacrjournals.orgpmda.go.jp
Regulation of AKT Phosphorylation
The PI3K/AKT signaling pathway is another critical downstream cascade regulated by MET. patsnap.comnih.gov This pathway is central to cell survival and growth. nih.gov Capmatinib's inhibition of MET leads to a reduction in the phosphorylation of AKT, a key protein kinase in this pathway. medchemexpress.comaacrjournals.orgpmda.go.jp By downregulating AKT activity, Capmatinib can promote apoptosis, or programmed cell death, in cancer cells. patsnap.com
Suppression of FAK, GAB1, and STAT3/5 Signaling
Capmatinib also suppresses the phosphorylation of other important downstream effectors of the c-MET pathway. These include:
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. pmda.go.jp
Growth factor receptor-bound protein 2-associated binder 1 (GAB1): A docking protein that plays a crucial role in amplifying the signal from the MET receptor to other downstream pathways. pmda.go.jpaacrjournals.org
Signal Transducer and Activator of Transcription 3 and 5 (STAT3/5): Transcription factors that, when activated, promote the expression of genes involved in cell proliferation and survival. medchemexpress.compmda.go.jp
By inhibiting the phosphorylation of FAK, GAB1, and STAT3/5, Capmatinib further disrupts the oncogenic signaling network driven by aberrant MET activity. medchemexpress.compmda.go.jp
Kinase Selectivity and Specificity Profile of Capmatinib HCl
A key feature of Capmatinib is its high selectivity for the c-MET kinase. nih.govaacrjournals.orgaacrjournals.org In preclinical studies, Capmatinib demonstrated a high degree of selectivity for MET over a large panel of other human kinases. nih.govchemicalbook.com One study reported a 10,000-fold greater selectivity for c-MET. targetmol.comchemicalbook.com Another comprehensive screening against 442 kinases found that at a concentration over 1,000 times its on-target IC50, only a small number of other kinases showed significant binding. aacrjournals.org This high selectivity is attributed to its specific binding mode within the MET kinase domain. aacrjournals.org This targeted action minimizes off-target effects, which can contribute to a more favorable therapeutic window. patsnap.com
| Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases | Reference |
| c-MET | 0.13 | >10,000-fold over a large panel | medchemexpress.comtargetmol.com |
| c-MET | ~1 | - | medchemexpress.com |
Table 1: Kinase Inhibition Profile of Capmatinib
| Downstream Effector | Effect of Capmatinib | Reference |
| ERK1/2 | Inhibition of phosphorylation | medchemexpress.comaacrjournals.orgpmda.go.jp |
| AKT | Inhibition of phosphorylation | medchemexpress.comaacrjournals.orgpmda.go.jp |
| FAK | Inhibition of phosphorylation | medchemexpress.compmda.go.jp |
| GAB1 | Inhibition of phosphorylation | medchemexpress.compmda.go.jp |
| STAT3/5 | Inhibition of phosphorylation | medchemexpress.compmda.go.jp |
Table 2: Effect of Capmatinib on Downstream Signaling Effectors
Differential Inhibition Across a Broad Panel of Human Kinases
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Capmatinib has demonstrated remarkable selectivity for c-MET over a wide array of other human kinases. In a comprehensive screening against a panel of 442 kinases, Capmatinib was found to be highly selective for MET. aacrjournals.org At a concentration of 10 μmol/L, which is over a thousand times its on-target IC50, only a small number of other kinases showed significant binding. aacrjournals.org Another study screening Capmatinib at 100 nM against a panel of wild-type kinases identified a limited number of off-target kinases with greater than 50% inhibition, underscoring its high selectivity. figshare.com
Table 1: Kinase Selectivity Profile of Capmatinib
| Kinase | Percent Inhibition at 100 nM |
| MET | 98.8 |
| DDR1 | 88.8 |
| EPHA7 | 86.5 |
| FLT3 | 80.6 |
| EPHA6 | 79.4 |
| PTK6 | 78.6 |
| EPHB2 | 75.5 |
| CSF1R | 74.8 |
| NTRK3 | 74.8 |
| VEGFR2 | 74.3 |
| NTRK1 | 71.6 |
| EPHB1 | 71.0 |
| STK10 | 70.6 |
| LCK | 70.0 |
| NTRK2 | 69.1 |
| EPHA4 | 65.6 |
| FLT4 | 64.8 |
| MUSK | 64.3 |
| HCK | 58.3 |
| EPHA5 | 57.9 |
| EPHA2 | 55.9 |
| EPHA3 | 54.9 |
| EPHB4 | 54.7 |
| BLK | 54.5 |
| Data sourced from a kinome scan of Capmatinib at 100 nM with an ATP concentration of 10 uM. figshare.com |
Comparative Selectivity Against Other Receptor Tyrosine Kinases (e.g., EGFR, HER-3, RONβ)
Capmatinib's selectivity is further highlighted by its lack of activity against closely related receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor), HER-3 (Human Epidermal Growth Factor Receptor 3), and RONβ (Recepteur d'Origine Nantaise β). medchemexpress.comfrontiersin.org This is significant as the inhibition of these kinases can lead to off-target effects. Research has consistently shown that Capmatinib does not directly inhibit these receptors, reinforcing its classification as a highly selective c-MET inhibitor. medchemexpress.comfrontiersin.org
Table 2: Comparative Selectivity of Capmatinib
| Kinase | IC50 (nM) | Activity |
| c-MET | 0.13 | Highly Active |
| EGFR | - | Inactive |
| HER-3 | - | Inactive |
| RONβ | - | Inactive |
| IC50 value represents the concentration of the drug that is required for 50% inhibition in vitro. apexbt.commedchemexpress.comfrontiersin.org |
Impact on Oncogenic Processes at the Cellular Level
By selectively inhibiting the c-MET pathway, this compound effectively counteracts several key processes that contribute to cancer development and progression at the cellular level.
Induction of Apoptotic Pathways and Programmed Cell Death
Capmatinib has been shown to induce apoptosis, or programmed cell death, in c-MET-dependent cancer cells. medchemexpress.comfrontiersin.org This is achieved, in part, by modulating the expression of proteins in the BCL-2 family, which are crucial regulators of apoptosis. frontiersin.orgresearchgate.net Studies have indicated that treatment with Capmatinib leads to a reduction in the expression of anti-apoptotic proteins. frontiersin.org In some cancer cell lines, Capmatinib has been observed to effectively induce DNA fragmentation, a hallmark of apoptosis. medchemexpress.com While Capmatinib does induce apoptosis, some research suggests that in certain contexts, such as in combination with radiation, apoptosis may not be the primary mechanism of cell death. nih.gov
Suppression of Aberrant Cell Proliferation and Anchorage-Independent Growth
A fundamental characteristic of cancer cells is their uncontrolled proliferation. Capmatinib potently inhibits the proliferation of tumor cells that are dependent on c-MET signaling. medchemexpress.com Furthermore, it effectively prevents anchorage-independent growth, which is the ability of cancer cells to grow and divide without being attached to a solid surface, a key feature of malignant transformation. researchgate.net The inhibitory effects of Capmatinib on cell viability and colony formation have been demonstrated across various cancer cell lines. medchemexpress.com
Table 3: Inhibition of Cell Proliferation and Anchorage-Independent Growth by Capmatinib
| Cell Line | Assay | IC50 (nM) |
| SNU-5 (Gastric Carcinoma) | Cell Viability | 1.2 |
| S114 (Gastric Carcinoma) | Cell Viability | 12.4 |
| H441 (Lung Carcinoma) | Colony Formation | ~0.5 |
| U-87MG (Glioblastoma) | Colony Formation | 2 |
| IC50 values represent the concentration of Capmatinib required to inhibit 50% of cell viability or colony formation. medchemexpress.com |
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Capmatinib has been shown to effectively inhibit the migration of cancer cells stimulated by Hepatocyte Growth Factor (HGF), the natural ligand for the c-MET receptor. medchemexpress.comamegroups.org This inhibition of cell motility is a direct consequence of blocking the c-MET signaling cascade. medchemexpress.com
Table 4: Inhibition of Cell Migration by Capmatinib
| Cell Line | Assay | IC50 (nM) |
| H441 (Lung Carcinoma) | HGF-stimulated Cell Migration | ~2 |
| IC50 value represents the concentration of Capmatinib required to inhibit 50% of HGF-stimulated cell migration. medchemexpress.com |
Reversal of Activated c-MET Upregulation of Cancer-Promoting EGFR and HER-3 Pathways
There is significant crosstalk between the c-MET signaling pathway and other receptor tyrosine kinase pathways, including those of EGFR and HER-3. acs.orge-crt.org Activated c-MET can lead to the upregulation and activation of EGFR and HER-3, contributing to tumor growth and resistance to targeted therapies. acs.orge-crt.org Capmatinib has been shown to suppress the phosphorylation of both EGFR and HER-3 that is mediated by c-MET activation. medchemexpress.com In preclinical models of resistance to EGFR inhibitors driven by MET amplification, the combination of Capmatinib with an EGFR inhibitor effectively inhibited downstream signaling molecules like AKT and ERK, particularly in cells with an overexpression of MET-EGFR heterodimers. e-crt.orge-crt.orgresearchgate.netnih.gov This demonstrates Capmatinib's ability to reverse the oncogenic signaling driven by the interplay between activated c-MET and the EGFR/HER-3 pathways. nih.gov
Preclinical Pharmacodynamics and Cellular Activities of Capmatinib Hcl
Concentration-Dependent Inhibition of c-MET Activity in Cancer Cell Lines
In preclinical studies, Capmatinib (B1663548) has been shown to inhibit the phosphorylation of MET in a concentration-dependent manner in various cancer cell lines. researchgate.net This inhibition of MET phosphorylation subsequently blocks downstream signaling pathways. For instance, in MET-amplified non-small cell lung cancer (NSCLC) cell lines EBC-1 and NCI-H1993, Capmatinib suppressed the phosphorylation of MET and downstream effectors such as AKT and ERK at low nanomolar concentrations. aacrjournals.org Similarly, in SNU-5 gastric cancer cells, Capmatinib inhibited the phosphorylation of MET and other signaling proteins including ERK1/2, AKT, FAK, GAB1, and STAT3/5. pmda.go.jpmedchemexpress.com This inhibitory effect is reversible, with signaling pathways showing recovery after the compound is removed. medchemexpress.com
Effects on Cell Cycle Progression in Preclinical Models
The inhibition of MET signaling by Capmatinib has been linked to alterations in cell cycle progression. In gastric cancer cells, treatment with Capmatinib led to a G1 cell cycle arrest. This was associated with a decrease in the levels of cyclin D3 and cyclin-dependent kinase 4 (CDK4), and an increase in the expression of the cell cycle inhibitor p27KIP1. researchgate.net Similar G0/G1 cell cycle arrest has been observed in mesothelioma and lung cancer cells following treatment with MET inhibitors. researchgate.net
Characterization of Potency (e.g., IC50 values) in Biochemical and Cell-Based Assays
Capmatinib has demonstrated high potency in both biochemical and cell-based assays. In cell-free biochemical assays, Capmatinib exhibits a half-maximal inhibitory concentration (IC50) for MET of approximately 0.13 nM. tandfonline.comnih.govchemicalprobes.org This indicates a very strong direct inhibition of the kinase's activity. In cell-based assays, which measure the effect on cancer cells, the IC50 values are also in the low nanomolar range. For example, the IC50 for inhibiting MET phosphorylation in various NSCLC cell lines such as A549, H441, and H596 ranged from 0.21 to 0.7 nM. pmda.go.jpnih.gov The IC50 values for inhibiting cell proliferation in MET-altered NSCLC cell lines UW-lung-21 and EBC-1 were 21 nM and 2 nM, respectively. nih.gov
| Assay Type | Cell Line/Target | IC50 Value (nM) | Reference |
| Cell-Free Biochemical | c-MET | 0.13 | tandfonline.comnih.govchemicalprobes.org |
| Cell-Based (MET Phosphorylation) | A549 (NSCLC) | 0.7 | pmda.go.jp |
| Cell-Based (MET Phosphorylation) | H441 (NSCLC) | 0.63, 0.7 | pmda.go.jp |
| Cell-Based (MET Phosphorylation) | H596 (NSCLC) | 0.21, 0.56 | pmda.go.jp |
| Cell-Based (MET Phosphorylation) | SNU-5 (Gastric) | 1.1 ± 0.4 | pmda.go.jp |
| Cell-Based (Proliferation) | UW-lung-21 (NSCLC, METex14) | 21 | nih.gov |
| Cell-Based (Proliferation) | EBC-1 (NSCLC, MET amplified) | 2 | nih.gov |
| Cell-Based (Proliferation) | NCI-H1993 (NSCLC) | 2.3 | selleckchem.com |
Impact on Apoptosis Markers (e.g., DNA fragmentation, PARP activation)
In addition to inhibiting proliferation, Capmatinib has been shown to induce apoptosis, or programmed cell death, in MET-dependent cancer cells. targetmol.comdovepress.com In SNU-5 gastric cancer cells, treatment with Capmatinib effectively induced DNA fragmentation, a hallmark of apoptosis. medchemexpress.com Furthermore, studies have demonstrated that Capmatinib can enhance the pro-apoptotic activity of other agents. In chronic lymphocytic leukemia (CLL) cells, the combination of Capmatinib and ABT-199 led to a synergistic increase in apoptosis, as evidenced by increased levels of cleaved PARP and caspase-3. researchgate.net
Cellular Responses in Models with Specific c-MET Aberrations
The antitumor activity of Capmatinib is particularly pronounced in cancer models with specific genetic alterations that lead to MET activation. aacrjournals.orgaacrjournals.org
Mutations that cause the skipping of exon 14 in the MET gene lead to a constitutively active receptor. jetir.orgfda.gov Capmatinib has shown activity against cancer models harboring these mutations. aacrjournals.orgdovepress.com For instance, the UW-lung-21 NSCLC cell line, which has a MET exon 14 skipping mutation, is sensitive to Capmatinib. nih.gov The gastric cancer cell line Hs 746.T, which also has a MET exon 14 skipping mutation (in addition to MET amplification), responded to Capmatinib treatment in vitro. aacrjournals.orgaacrjournals.org
Cancer cell lines with amplification of the MET gene, which leads to overexpression of the MET protein, are highly sensitive to Capmatinib. aacrjournals.orgdovepress.com The MET-amplified lung cancer cell line EBC-1 is exquisitely sensitive to the antiproliferative effects of Capmatinib. aacrjournals.org In a large screen of over 600 cancer cell lines, those with MET amplification were among the most responsive to Capmatinib. dovepress.com The MET-amplified liver cancer cell line HCCLM3 has also shown sensitivity to Capmatinib in xenograft models. aacrjournals.org
Cell Lines with HGF-Dependent c-MET Activation
Capmatinib HCl has demonstrated significant activity in preclinical models where the c-MET receptor tyrosine kinase is activated by its ligand, hepatocyte growth factor (HGF). aacrjournals.orgaacrjournals.orgaacrjournals.orgaacrjournals.org This mode of activation, often occurring in a paracrine or autocrine fashion, is a key mechanism for oncogenesis in various cancers. cancernetwork.combiochempeg.com Capmatinib, a potent and selective ATP-competitive c-MET kinase inhibitor, effectively blocks HGF-dependent c-MET phosphorylation and the subsequent activation of downstream signaling pathways. medchemexpress.comdrugbank.comnih.gov
Systematic screening of capmatinib's activity against extensive cancer cell line panels, such as the one in the Cancer Cell Line Encyclopedia (CCLE) project, has been instrumental in identifying predictors of response. aacrjournals.orgdovepress.com These studies revealed that sensitivity to capmatinib is strongly associated with specific genomic features, one of which is the co-expression of MET and its ligand HGF, suggesting an autocrine signaling loop. aacrjournals.orgaacrjournals.org In a screen of over 700 cell lines, those co-expressing MET and HGF had a response hit rate of 34%. aacrjournals.org However, the responses in these HGF-expressing cell lines were often partial, with maximal growth inhibition being modest compared to cell lines with MET amplification. aacrjournals.orgaacrjournals.org This suggests that while HGF-mediated MET activation confers sensitivity to capmatinib, the dependency on this pathway may vary among different cancer types. aacrjournals.org
Research has elucidated capmatinib's effects in specific cell lines stimulated with HGF. For instance, in v-rasHa-transduced primary mouse keratinocytes, capmatinib inhibited HGF-stimulated MET phosphorylation at concentrations as low as 0.1 nM. researchgate.net This inhibition also prevented the HGF-mediated increase in phosphorylated EGFR (p-EGFR), demonstrating a blockade of the cross-talk between these two receptor pathways. researchgate.net Furthermore, in chronic lymphocytic leukemia (CLL) cell lines like MEC-1, capmatinib was shown to suppress HGF-induced c-MET phosphorylation, which in turn inhibited the activation of critical pro-survival signaling pathways, including AKT, ERK, and STAT3. frontiersin.orgfrontiersin.org
The inhibitory action of capmatinib translates to functional cellular outcomes such as the inhibition of cell migration and proliferation, and the induction of apoptosis. In the H441 non-small cell lung cancer cell line, capmatinib prevented HGF-stimulated cell migration with an IC₅₀ value of approximately 2 nM. medchemexpress.cominterchim.fr In glioblastoma cell lines such as U-87MG, which exhibit HGF/MET co-expression, capmatinib also demonstrated inhibitory activity. aacrjournals.orgmedchemexpress.com
The detailed cellular activities of this compound in various HGF-dependent cell lines are summarized below.
Table 1: Inhibitory Activity of Capmatinib in HGF-Stimulated Cell Lines
| Cell Line | Cancer Type | Parameter Measured | Concentration / IC₅₀ | Reference(s) |
|---|---|---|---|---|
| H441 | Non-Small Cell Lung Cancer | HGF-Stimulated Cell Migration | ~2 nM (IC₅₀) | medchemexpress.com, interchim.fr |
| Primary Keratinocytes (mouse) | Not Applicable | HGF-Stimulated p-MET | 0.1 nM (Inhibition observed) | researchgate.net |
| MEC-1 | Chronic Lymphocytic Leukemia | HGF-Stimulated c-MET phosphorylation | (Suppression observed) | frontiersin.org, frontiersin.org |
Table 2: Effect of Capmatinib on HGF-Dependent Downstream Signaling
| Cell Line | Cancer Type | Inhibited Downstream Target(s) | Reference(s) |
|---|---|---|---|
| MEC-1 | Chronic Lymphocytic Leukemia | p-AKT, p-ERK, p-STAT3 | frontiersin.org, frontiersin.org |
| Primary Keratinocytes (mouse) | Not Applicable | p-EGFR | researchgate.net |
These findings underscore that HGF-dependent c-MET activation is a valid therapeutic target for capmatinib. The presence of HGF/MET co-expression in tumor cells serves as a potential biomarker for sensitivity to capmatinib, although the extent of the response may be more moderate compared to tumors with high-level MET amplification. aacrjournals.orgaacrjournals.org
Preclinical Efficacy Studies of Capmatinib Hcl in in Vitro Cancer Models
Anti-proliferative Effects Across Diverse Cancer Cell Lines
Capmatinib (B1663548) has shown marked anti-proliferative activity in a range of cancer cell lines, particularly those with MET-driven signaling. aacrjournals.orgaacrjournals.org Its efficacy is often correlated with specific genetic alterations, such as MET amplification, MET exon 14 skipping mutations, and high-level expression of the MET ligand, hepatocyte growth factor (HGF). aacrjournals.orgaacrjournals.orgaacrjournals.org
In non-small cell lung cancer (NSCLC) cell lines, for instance, capmatinib has demonstrated potent growth inhibition. The MET-amplified lung cancer cell line EBC-1 is particularly sensitive to the compound. aacrjournals.orgaacrjournals.org In one study, capmatinib treatment led to a significant reduction in cell proliferation and viability in EBC-1 cells, while its effect on the NCI-H1993 cell line was primarily cytostatic, meaning it inhibited proliferation without causing extensive cell death. aacrjournals.org
The anti-proliferative effects of capmatinib have also been observed in other cancer types. In models of chronic lymphocytic leukemia (CLL), capmatinib inhibited cell proliferation in a dose-dependent manner in the MEC-1 cell line. nih.gov It also induced apoptosis, or programmed cell death, in primary CLL cells cultured in vitro. nih.gov Furthermore, studies have shown its ability to inhibit the proliferation of various other cancer cell lines, including SNU-5 (gastric carcinoma), S114 (gastric carcinoma), H441 (lung adenocarcinoma), and U-87MG (glioblastoma). medchemexpress.com The gastric cancer cell line Hs 746.T, which harbors both high-level MET amplification and a MET exon 14 skipping mutation, also responded to capmatinib treatment in vitro. aacrjournals.org
The potency of capmatinib has been quantified in numerous studies. In a cell-free assay, it exhibited an IC50 value of 0.13 nM for c-MET, indicating very high potency. selleckchem.commedchemexpress.comchemicalprobes.org In cell-based assays measuring the inhibition of MET phosphorylation, the IC50 values ranged from 0.3 to 1.4 nM across different cell lines. nih.govfda.gov
Table 1: Anti-proliferative Activity of Capmatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key MET Alteration | Observed Effect | Citation |
|---|---|---|---|---|
| EBC-1 | Non-Small Cell Lung Cancer | MET Amplification | Inhibition of proliferation and induction of cell death | aacrjournals.org |
| NCI-H1993 | Non-Small Cell Lung Cancer | MET Amplification | Primarily inhibition of proliferation (cytostatic) | aacrjournals.org |
| MEC-1 | Chronic Lymphocytic Leukemia | Not specified | Dose-dependent inhibition of proliferation, cell cycle arrest | nih.gov |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | Not specified | Induction of apoptosis | nih.gov |
| SNU-5 | Gastric Carcinoma | Not specified | Inhibition of proliferation | medchemexpress.com |
| S114 | Gastric Carcinoma | Not specified | Inhibition of proliferation | medchemexpress.com |
| H441 | Lung Adenocarcinoma | Not specified | Inhibition of proliferation | medchemexpress.com |
| U-87MG | Glioblastoma | Not specified | Inhibition of proliferation | medchemexpress.com |
| Hs 746.T | Gastric Cancer | MET Amplification & Exon 14 Skipping | Response to treatment | aacrjournals.org |
Inhibition of Cell Invasion and Metastasis in In Vitro Assays
A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs. The MET signaling pathway is known to play a significant role in these processes. nih.gov Preclinical studies have demonstrated that capmatinib can effectively inhibit cancer cell invasion and migration in vitro.
In a scratch assay, a common method to study cell migration, capmatinib prevented HGF-stimulated migration of H441 lung cancer cells at nanomolar concentrations. selleckchem.commedchemexpress.com This indicates that capmatinib can counteract the pro-migratory signals induced by the MET ligand HGF.
Further evidence of capmatinib's anti-invasive properties comes from studies on MET exon 14 skipping mutations. These mutations have been shown to significantly increase HGF-dependent cell scatter, migration, and invasion. researchgate.net In cell models with MET exon 14 skipping, capmatinib has been found to remarkably inhibit HGF-triggered cell invasion. researchgate.net This is achieved by blocking the MET signaling pathway, which in turn suppresses the activity of downstream effectors involved in cell movement and the degradation of the extracellular matrix. researchgate.net
The Boyden chamber assay is another widely used technique to assess cell migration and invasion. sigmaaldrich.com While specific data on capmatinib using this assay is not detailed in the provided context, the inhibition of HGF-induced migration in the scratch assay strongly suggests that capmatinib would also show efficacy in this type of assay. selleckchem.commedchemexpress.com
Evaluation of Capmatinib HCl Sensitivity in Cancer Cell Line Panels (e.g., CCLE project)
To systematically identify the determinants of sensitivity to capmatinib, the compound was tested against a large panel of over 600 cancer cell lines as part of the Cancer Cell Line Encyclopedia (CCLE) project. aacrjournals.orgaacrjournals.orgresearchgate.net This comprehensive screening effort provided valuable insights into the genomic features that predict a response to MET inhibition. nih.govnih.govopenaccessjournals.com
The results of these high-throughput screens revealed that sensitivity to capmatinib is strongly associated with two key genomic features: MET gene amplification and the expression of HGF, the ligand for the MET receptor. aacrjournals.orgaacrjournals.orgresearchgate.net Cell lines with high levels of MET amplification or those that co-express both MET and HGF (an autocrine signaling loop) were among the most sensitive to capmatinib treatment. aacrjournals.org
For example, in two independent screens, a small subset of cell lines showed high sensitivity to capmatinib, defined by a maximal effect (Amax) of ≤ -25% and an inflection point (EC50) of ≤ 0.1 μmol/L. aacrjournals.orgresearchgate.net These sensitive cell lines were predominantly characterized by either MET amplification or HGF expression. aacrjournals.orgresearchgate.net Notably, four of the seven cell lines categorized as having an autocrine signaling mechanism were derived from glioblastoma. aacrjournals.org
The CCLE data also highlighted the rarity of single-agent sensitivity to capmatinib across the broad spectrum of cancer cell lines, underscoring the importance of using biomarkers like MET amplification and HGF expression for patient selection in clinical settings. aacrjournals.org
Table 2: Predictors of Capmatinib Sensitivity from CCLE Screens
| Predictive Biomarker | Description | Associated Cancer Types (Examples) | Citation |
|---|---|---|---|
| MET Gene Amplification | Increased copy number of the MET gene, leading to MET protein overexpression. | Non-Small Cell Lung Cancer, Gastric Cancer | aacrjournals.orgaacrjournals.orgresearchgate.net |
| HGF Expression | Expression of the MET ligand, hepatocyte growth factor, creating an autocrine signaling loop. | Glioblastoma | aacrjournals.org |
Studies on the Role of HGF Supplementation in Modulating Capmatinib-Induced Effects
The interaction between HGF and the MET receptor is a critical driver of MET signaling activation. Studies have specifically investigated the role of HGF supplementation in modulating the effects of capmatinib in vitro. These experiments help to confirm that capmatinib's activity is indeed mediated through the inhibition of the HGF/MET axis.
In CLL cells, the addition of HGF was shown to significantly reduce the apoptosis induced by capmatinib. nih.gov This finding suggests that the pro-apoptotic effects of capmatinib in CLL are at least partially dependent on blocking HGF-mediated survival signals. nih.gov
Similarly, in cell migration assays using the H441 lung cancer cell line, HGF was used to stimulate cell migration. selleckchem.commedchemexpress.com The ability of capmatinib to inhibit this HGF-induced migration demonstrates its direct antagonism of the HGF/MET pathway's role in cell motility. selleckchem.commedchemexpress.com
Furthermore, research has shown that HGF can mediate resistance to other kinase inhibitors by activating the MET pathway. aacrjournals.org Capmatinib's ability to counter this HGF-driven resistance highlights its potential use in combination therapies. aacrjournals.org The MET exon 14 skipping mutation has also been shown to enhance HGF-dependent cell invasion, an effect that is potently inhibited by capmatinib. researchgate.net
These studies collectively confirm that the presence and activity of HGF are key factors influencing the cellular response to capmatinib.
Preclinical Efficacy Studies of Capmatinib Hcl in in Vivo Animal Models
Antitumor Activity in c-MET-Driven Murine Xenograft Models
Capmatinib (B1663548) has shown robust efficacy in murine xenograft models where tumor growth is dependent on the c-MET pathway. medex.com.bdirjmets.com This includes models with MET amplification, overexpression, or specific mutations. aacrjournals.orgresearchgate.net
Dose-Dependent Tumor Growth Inhibition and Regression
Studies in mouse xenograft models have consistently shown that capmatinib inhibits tumor growth in a dose-dependent manner. medchemexpress.comselleckchem.comclinisciences.com
For instance, in a U-87MG glioblastoma xenograft model, oral administration of capmatinib resulted in significant, dose-dependent tumor growth inhibition. medchemexpress.com At doses of 1 and 3 mg/kg administered once daily, tumor growth was inhibited by 35% and 76%, respectively. medchemexpress.com A higher dose of 10 mg/kg once daily led to partial tumor regression in 60% of the mice. medchemexpress.com In another study with the same model, twice-daily oral dosing of capmatinib at 1, 3, and 10 mg/kg also exhibited dose-dependent inhibition of tumor growth. medchemexpress.com
In the EBC-1 non-small cell lung cancer (NSCLC) xenograft model, which has MET amplification, capmatinib treatment at 10 mg/kg twice daily resulted in pronounced tumor regression, even in large, established tumors. aacrjournals.orgresearchgate.net Similarly, in a MET-amplified liver cancer xenograft model (HCCLM3), daily administration of 5 mg/kg capmatinib demonstrated antitumor efficacy. aacrjournals.orgresearchgate.net
| Xenograft Model | Cancer Type | MET Alteration | Capmatinib Dose | Observed Antitumor Activity | Source |
|---|---|---|---|---|---|
| U-87MG | Glioblastoma | Autocrine HGF/MET | 1, 3, 10 mg/kg (once daily) | 35%, 76% inhibition; partial regression at 10 mg/kg | medchemexpress.com |
| EBC-1 | NSCLC | Amplification | 10 mg/kg (twice daily) | Pronounced tumor regression | aacrjournals.orgresearchgate.net |
| HCCLM3 | Liver Cancer | Amplification | 5 mg/kg (daily) | Antitumor efficacy observed | aacrjournals.orgresearchgate.net |
Inhibition of c-MET Phosphorylation in Xenograft Tumors
Capmatinib effectively inhibits the phosphorylation of the c-MET receptor in xenograft tumors, a key indicator of its target engagement and mechanism of action. medex.com.bdresearchgate.netcancer.gov
In the S114 mouse tumor model, which relies on c-MET signaling, a single oral dose of capmatinib led to a dose-dependent inhibition of c-MET phosphorylation. medchemexpress.cominvivochem.com A dose as low as 0.03 mg/kg resulted in approximately 50% inhibition of c-MET phosphorylation 30 minutes after administration. selleckchem.comclinisciences.cominvivochem.com At a dose of 0.3 mg/kg, inhibition of phospho-c-MET exceeded 90% after 7 hours. medchemexpress.com This inhibition of c-MET phosphorylation also leads to the suppression of downstream signaling proteins. medex.com.bdmedchemexpress.com
Pharmacodynamic studies in patient-derived xenograft (PDX) models also confirmed the inhibition of MET phosphorylation. aacrjournals.orgresearchgate.net In these models, analysis of tumor lysates after capmatinib treatment showed a significant reduction in phospho-MET levels. aacrjournals.orgresearchgate.net
| Xenograft Model | Capmatinib Dose | Effect on c-MET Phosphorylation | Source |
|---|---|---|---|
| S114 | 0.03 mg/kg | ~50% inhibition at 30 minutes | selleckchem.comclinisciences.cominvivochem.com |
| S114 | 0.3 mg/kg | >90% inhibition at 7 hours | medchemexpress.com |
| PDX models | 10 mg/kg (twice daily) | Significant inhibition at 2 and 12 hours post-dose | aacrjournals.orgresearchgate.net |
Evaluation in Patient-Derived Xenograft (PDX) Models
Capmatinib has been evaluated in various patient-derived xenograft (PDX) models, which are considered more clinically relevant as they are derived directly from patient tumors and better recapitulate the heterogeneity of human cancers. nih.govaacrjournals.orginvivotek.com
PDX Models with MET Exon 14 Skipping Mutations
In lung cancer PDX models harboring MET exon 14 skipping mutations, capmatinib treatment has resulted in tumor regression. aacrjournals.orgresearchgate.netfda.gov.tw This is a key mutation that leads to a constitutively active MET protein. medex.com.bd Studies have shown that capmatinib is active against these models, demonstrating its potential for treating patients with this specific genetic alteration. aacrjournals.orgnih.govaacrjournals.org For example, a twice-daily dose of 10 mg/kg capmatinib showed antitumor efficacy in lung PDX models with MET exon 14 skipping mutations. aacrjournals.orgresearchgate.net
PDX Models with MET Overexpression or Amplification
Capmatinib has demonstrated significant activity in PDX models characterized by MET overexpression or amplification. aacrjournals.orgfda.gov.tw In several lung cancer PDX models with high levels of MET mRNA expression and gene amplification, a 10 mg/kg twice-daily dose of capmatinib led to tumor regression. aacrjournals.orgresearchgate.net The response in these models underscores the importance of MET amplification as a predictive biomarker for capmatinib sensitivity. aacrjournals.orgaacrjournals.orgaacrjournals.org
Studies in Models with Acquired Resistance to Other Kinase Inhibitors
MET activation can be a mechanism of acquired resistance to other targeted therapies, such as EGFR inhibitors. aacrjournals.orgd-nb.info Preclinical studies have explored the efficacy of capmatinib in overcoming this resistance.
In an EGFR-mutant lung cancer model with acquired resistance to gefitinib (B1684475) due to concomitant MET amplification (HCC827 GR), capmatinib as a single agent showed a strong antitumor effect, leading to tumor stasis. aacrjournals.orgaacrjournals.org When combined with gefitinib, the combination resulted in profound and sustained tumor regression. aacrjournals.org Similarly, in a PDX model with an EML4-ALK translocation and high MET expression, the combination of capmatinib and the ALK inhibitor ceritinib (B560025) showed enhanced efficacy. aacrjournals.orgdovepress.com
Furthermore, in PDX models of EGFR-mutant, MET-amplified NSCLC that developed resistance to EGFR tyrosine kinase inhibitors (TKIs), single-agent capmatinib treatment demonstrated sensitivity and led to tumor volume decrease. nih.gov
Investigations Across Various Preclinical Cancer Types
Non-Small Cell Lung Cancer Models
In the realm of non-small cell lung cancer (NSCLC), preclinical investigations have underscored the efficacy of capmatinib in models with specific genetic alterations. nih.govaacrjournals.orgaacrjournals.org Studies using xenograft models derived from human NSCLC cell lines and patient-derived xenografts (PDXs) have been pivotal.
Capmatinib has shown notable antitumor effects in NSCLC models characterized by MET amplification, MET exon 14 skipping mutations, and high MET expression. aacrjournals.orgaacrjournals.orgresearchgate.net For instance, in xenograft models of the MET-amplified lung cancer cell line EBC-1, capmatinib treatment led to tumor regression. aacrjournals.orgresearchgate.net Similarly, in lung cancer PDX models with high MET mRNA levels and MET exon 14 skipping mutations, capmatinib demonstrated significant antitumor efficacy. aacrjournals.orgresearchgate.net
Furthermore, preclinical data have suggested that capmatinib can overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) in NSCLC models where MET amplification is the resistance mechanism. aacrjournals.orgtandfonline.com In an EGFR-mutant lung cancer model with acquired resistance to gefitinib due to MET amplification, the combination of capmatinib and gefitinib resulted in enhanced antitumor activity compared to either agent alone. aacrjournals.org
A summary of key findings from preclinical studies of capmatinib in NSCLC models is presented below:
| Model Type | Genetic Alteration | Key Findings | Reference |
| Cell Line Xenograft (EBC-1) | MET amplification | Significant tumor regression. | aacrjournals.orgresearchgate.net |
| Patient-Derived Xenograft | High MET mRNA expression | Substantial antitumor activity. | researchgate.net |
| Patient-Derived Xenograft | MET exon 14 skipping mutation | Marked antitumor efficacy. | aacrjournals.orgresearchgate.net |
| Cell Line Xenograft (HCC827 GR) | EGFR mutation with MET amplification | Enhanced antitumor activity in combination with gefitinib. | aacrjournals.org |
| Patient-Derived Xenograft (X-1787) | EML4-ALK translocation and high MET mRNA | Enhanced efficacy in combination with ceritinib. | aacrjournals.org |
Hepatocellular Carcinoma Models
Preclinical studies have also explored the efficacy of capmatinib in hepatocellular carcinoma (HCC). mdpi.comresearchgate.net In vivo investigations using HCC models have shown that capmatinib exhibits antitumor activity, particularly in models with MET amplification or activation by its ligand, hepatocyte growth factor (HGF). researchgate.net
In a xenograft model using the MET-amplified liver cancer cell line HCCLM3, capmatinib treatment resulted in antitumor activity. aacrjournals.orgresearchgate.net Further studies have indicated that capmatinib can have immunomodulatory effects when combined with anti-PD-1 antibodies in murine HCC models, leading to improved tumor clearance. bmj.com In immunotherapy-sensitive and refractory HCC mouse models, the combination of capmatinib and an anti-PD-1 antibody significantly enhanced tumor rejection compared to either treatment alone. bmj.com
Key findings from in vivo studies of capmatinib in HCC models are summarized in the table below:
| Model Type | Genetic/Molecular Feature | Key Findings | Reference |
| Cell Line Xenograft (HCCLM3) | MET amplification | Demonstrated antitumor activity. | aacrjournals.orgresearchgate.net |
| Syngeneic Mouse Model (HCA-1) | Immunotherapy sensitive | Significantly improved tumor clearance in combination with anti-PD-1 therapy. | bmj.com |
| Syngeneic Mouse Model (DEN) | Immunotherapy refractory | Enhanced CD8 T cell frequency and activation in combination with anti-PD-1 therapy. | bmj.com |
Glioblastoma Multiforme Models
The potential of capmatinib in treating glioblastoma multiforme (GBM) has been investigated in preclinical settings. nih.govresearchgate.netmdpi.com These studies have highlighted its ability to cross the blood-brain barrier, a critical attribute for a CNS-active drug. gavinpublishers.com
In a human glioblastoma xenograft model with a PTEN mutation and HGF expression, the combination of capmatinib and the PI3K inhibitor buparlisib (B177719) was significantly more effective than either agent alone. nih.gov More recent research using orthotopic mouse models with MET fusions, including a patient-derived orthotopic xenograft (PDOX) model, demonstrated that capmatinib had superior efficacy compared to other MET inhibitors like crizotinib (B193316) and cabozantinib. researchgate.netega-archive.org Furthermore, the combination of capmatinib with radiotherapy extended survival and induced long-term progression-free survival in these models. researchgate.net
The table below outlines key preclinical findings for capmatinib in GBM models:
| Model Type | Genetic/Molecular Feature | Key Findings | Reference |
| Human Glioblastoma Xenograft | PTEN mutation, HGF expression | Synergistic efficacy with buparlisib. | nih.gov |
| Patient-Derived Orthotopic Xenograft (MET fusion) | MET fusion | Superior efficacy compared to other MET inhibitors; synergistic with radiotherapy. | researchgate.netega-archive.org |
| Murine Allograft Model (MET fusion) | MET fusion | Extended survival and long-term progression-free survival when combined with radiotherapy. | researchgate.netega-archive.org |
Papillary Renal Cell Carcinoma Models
Preclinical evidence supports the investigation of capmatinib in papillary renal cell carcinoma (pRCC), a kidney cancer subtype where MET alterations are common. aacrjournals.org While specific in vivo model data from the provided search results is limited, the activity of capmatinib in cancer models with MET-activating alterations provides a strong rationale for its evaluation in pRCC. aacrjournals.org Clinical trials have been initiated for other MET inhibitors, such as savolitinib, in patients with advanced pRCC, underscoring the therapeutic potential of targeting MET in this disease. tandfonline.com
Melanoma Models
The role of capmatinib in melanoma has been explored in preclinical models, particularly in the context of resistance to other targeted therapies. nih.gov In patient-derived xenograft (PDX) models of BRAF inhibitor-resistant melanoma, MET amplification was identified as a potential resistance mechanism. nih.gov
In a PDX model with resistance to BRAF/MEK combination therapy and high levels of phosphorylated MET (pMET), single-agent capmatinib resulted in significant but temporary tumor regression. nih.gov Notably, a triple combination of capmatinib with the BRAF inhibitor encorafenib (B612206) and the MEK inhibitor binimetinib (B1684341) led to complete and sustained tumor regression in all treated animals in this model. nih.gov Another study in a syngeneic melanoma model showed that short-term treatment with capmatinib enhanced the efficacy of adoptive T-cell therapy by blocking the recruitment of immunosuppressive neutrophils. biorxiv.org
A summary of preclinical findings for capmatinib in melanoma models is provided below:
| Model Type | Molecular Context | Key Findings | Reference |
| Patient-Derived Xenograft | BRAF inhibitor resistance, MET amplification, high pMET | Transient tumor regression with single-agent capmatinib; complete and sustained regression with triple combination (capmatinib/encorafenib/binimetinib). | nih.gov |
| Syngeneic Melanoma Model (HCmel12) | Adoptive T-cell therapy | Enhanced therapeutic efficacy by blocking T-cell suppressive neutrophils. | biorxiv.org |
Chronic Lymphocytic Leukemia (CLL) Models
While direct in vivo preclinical studies of capmatinib in Chronic Lymphocytic Leukemia (CLL) models were not detailed in the provided search results, the broader context of targeting oncogenic pathways in CLL is an active area of research. Studies on other targeted inhibitors, such as the ROR1 inhibitor KAN0441571C, have shown efficacy in CLL cells, particularly in combination with other agents like venetoclax, especially in the context of resistance to ibrutinib. sfhem.se The principle of targeting specific survival pathways in CLL cells provides a rationale for exploring inhibitors of pathways that may be relevant in this disease.
Mechanisms of Acquired Resistance to Capmatinib Hcl and Strategies for Overcoming Resistance
Molecular Characterization of Resistance Mechanisms in Preclinical Models
In vitro studies using non-small cell lung cancer (NSCLC) cell lines have been pivotal in elucidating how tumors adapt to and overcome MET inhibition by Capmatinib (B1663548). nih.gov By establishing Capmatinib-resistant NSCLC cell lines from a MET-amplified parental line (EBC-1), researchers have identified several distinct molecular strategies that cancer cells employ to survive and proliferate despite treatment. nih.govsnu.ac.kr These acquired resistance mechanisms include the development of secondary mutations in the MET gene itself, the activation of alternative survival pathways that bypass the need for MET signaling, and complex interactions within the tumor microenvironment. nih.govamegroups.org
Emergence of Secondary MET Mutations (e.g., Y1230C, D1228)
One of the primary mechanisms of acquired resistance to Capmatinib involves the emergence of secondary mutations within the MET kinase domain. These mutations can interfere with the binding of the drug to its target, thereby reducing its inhibitory efficacy. aacrjournals.org Preclinical studies using Ba/F3 cell models, which are dependent on specific kinase signaling for survival, have identified key mutations at residues D1228 and Y1230 in the MET activation loop that confer resistance to Capmatinib. dovepress.comdovepress.com
The interaction of Capmatinib with the MET tyrosine kinase involves the central aromatic ring of the drug binding to residue Y1230 through a pi-stacking interaction. dovepress.com This binding is further stabilized by a salt bridge formed between D1228 and K1110 of the activation loop. dovepress.com Mutations at these critical contact points, such as Y1230C or various substitutions at D1228 (e.g., D1228H, D1228N), can weaken the chemical bonds between Capmatinib and the MET kinase domain, leading to significant drug resistance. aacrjournals.orgaacrjournals.org The clinical relevance of these findings is underscored by case reports documenting the presence of D1228 and Y1230 mutations in patients with lung cancer who have developed acquired resistance to MET inhibitors. dovepress.comdovepress.comaacrjournals.org In studies of patients with MET exon 14 skipping mutations who progressed on MET TKI therapy, mutations in codons D1228 and Y1230 were frequently detected. aacrjournals.org The emergence of these on-target mutations is an almost inevitable consequence of treatment with type I MET inhibitors like Capmatinib. nih.gov
| MET Mutation | Location | Effect on Capmatinib Binding | Reference |
| Y1230C | Activation Loop | Disrupts pi-stacking interaction | aacrjournals.orgdovepress.com |
| D1228 (various) | Activation Loop | Disrupts stabilizing salt bridge | aacrjournals.orgdovepress.com |
Activation of Bypass Signaling Pathways
Cancer cells can also develop resistance by activating alternative signaling pathways that render the cell no longer dependent on the MET pathway for its growth and survival. This "bypass signaling" allows the tumor to circumvent the therapeutic blockade imposed by Capmatinib. dovepress.com A prominent mechanism observed in preclinical models of Capmatinib resistance is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway through various means. nih.govnih.govkoreamed.org
In some Capmatinib-resistant preclinical models, such as the EBC-CR2 cell line, resistance is driven by the formation of MET-EGFR heterodimers. nih.govsnu.ac.kr In these cells, there is an overexpression of the EGFR-MET heterodimer, creating a co-dependency. nih.govsnu.ac.kr While the parental cells are sensitive to Capmatinib, the resistant EBC-CR2 cells demonstrate that treatment with Capmatinib alone can lead to an increase in EGFR phosphorylation. nih.govresearchgate.net Conversely, treatment with an EGFR inhibitor like afatinib (B358) can increase MET phosphorylation. nih.gov This suggests a dynamic interplay where inhibiting one receptor leads to compensatory activation of the other within the heterodimer. Consequently, these cells show a dramatic response only to the combined blockade of both MET and EGFR, which effectively abolishes the phosphorylation of downstream signaling molecules like AKT and ERK. nih.govresearchgate.net
Another bypass mechanism involves a shift from MET dependency to EGFR dependency, driven by the increased expression of both the EGFR receptor and its ligands. In the Capmatinib-resistant EBC-CR1 cell line, researchers observed increased mRNA expression of EGFR and one of its ligands, Heparin-binding EGF-like growth factor (HBEGF). nih.govkoreamed.orgresearchgate.net This upregulation makes EGFR activation highly dependent on HBEGF as the primary survival signal. nih.govresearchgate.net As a result, the EBC-CR1 cells become sensitive to EGFR inhibitors like afatinib, while showing resistance to Capmatinib. nih.govsnu.ac.kr This demonstrates a clear signaling shift where the cancer cells have rewired their circuitry to rely on the EGFR pathway, thus bypassing the MET inhibition by Capmatinib. researchgate.net
| Resistant Cell Line | Primary Resistance Mechanism | Key Molecular Changes | Therapeutic Sensitivity | Reference |
| EBC-CR1 | EGFR Pathway Activation | Increased EGFR and HBEGF expression | Sensitive to Afatinib | nih.govnih.govkoreamed.org |
| EBC-CR2 | MET-EGFR Co-dependency | Overexpression of MET-EGFR heterodimers | Sensitive to combined Capmatinib and Afatinib | nih.govnih.govresearchgate.net |
Resistance to Capmatinib can further evolve through genetic alterations in downstream signaling components. The EBC-CR3 cell line, which was derived from the EGFR-dependent EBC-CR1 line, acquired further resistance through the amplification of the PIK3CA gene. nih.govnih.gov The PIK3CA gene encodes the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). nih.gov This amplification leads to activated EGFR-dependent stimulation of the now-amplified PI3K pathway. nih.govkoreamed.org This makes the EBC-CR3 cells resistant not only to Capmatinib but also to the EGFR inhibitor afatinib. nih.govresearchgate.net Overcoming this dual resistance requires a combination therapy that targets both the EGFR pathway (with afatinib) and the PI3Kα pathway (with an inhibitor like BYL719), which has been shown to synergistically inhibit the proliferation of these resistant cells. nih.govnih.govkoreamed.org This highlights how downstream genetic alterations can serve as a potent resistance mechanism to both primary and secondary targeted therapies. nih.gov
Role of Tumor Microenvironment Components (e.g., Cancer-Associated Fibroblasts)
The tumor microenvironment (TME) is increasingly recognized as a key player in cancer progression and drug resistance. aging-us.com Cancer-associated fibroblasts (CAFs), a major component of the TME, can facilitate resistance to tyrosine kinase inhibitors (TKIs). aging-us.commdpi.com CAFs can secrete various factors, including inflammatory cytokines, that enhance survival signaling pathways in cancer cells. aging-us.com
In the context of TKI resistance, studies have shown that CAFs isolated from osimertinib-resistant patients can promote resistance in NSCLC cell lines. aging-us.comnih.gov This process is associated with the promotion of epithelial-mesenchymal transition (EMT) and the induction of stem-like characteristics in the cancer cells. aging-us.comnih.gov A key mechanism involves the secretion of HGF by CAFs, which activates MET signaling in the cancer cells. nih.govresearchgate.net This CAF-mediated activation of the MET/Akt/Snail signaling pathway can contribute to resistance against EGFR TKIs. nih.govnih.gov Although these studies focus on osimertinib (B560133) resistance, they reveal a fundamental role for the TME in activating the MET pathway. Capmatinib, by inhibiting MET, can disrupt this crosstalk between cancer cells and CAFs. mdpi.comnih.gov Treatment with Capmatinib has been shown to re-sensitize resistant cells to EGFR inhibitors, suggesting that targeting MET can overcome resistance mediated by the TME. aging-us.comnih.gov Furthermore, combination treatment with Capmatinib and an EGFR inhibitor led to a significant reduction in the number of CAFs in a patient-derived xenograft (PDX) model, indicating that Capmatinib can help normalize the tumor microenvironment. aging-us.comnih.gov
Preclinical Strategies to Overcome Resistance
The activation of bypass signaling pathways is a common mechanism of resistance to Capmatinib HCl. This involves the upregulation of other receptor tyrosine kinases (RTKs) that can reactivate downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, despite the effective inhibition of MET. Preclinical studies have shown that co-targeting these activated bypass pathways with additional inhibitors can restore sensitivity to this compound.
A prominent bypass pathway implicated in resistance to MET inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. researchgate.net In preclinical models of EGFR-mutant non-small cell lung cancer (NSCLC) that have developed resistance to EGFR inhibitors through MET amplification, the combination of this compound with an EGFR inhibitor has shown significant anti-tumor activity. aacrjournals.orgaacrjournals.org For instance, in a gefitinib-resistant NSCLC cell line (HCC827 GR) with MET amplification, the combination of this compound and gefitinib (B1684475) reverted this resistance in vitro. aacrjournals.org In corresponding in vivo xenograft models, while this compound as a single agent led to tumor stasis, the combination with gefitinib resulted in profound and sustained tumor regression. aacrjournals.orgaacrjournals.org
Similarly, in preclinical models of anaplastic lymphoma kinase (ALK)-rearranged NSCLC, MET can also function as a resistance driver. In a patient-derived xenograft (PDX) model with an EML4-ALK translocation and high MET mRNA expression, the model was resistant to the second-generation ALK inhibitor ceritinib (B560025). aacrjournals.orgnih.gov However, the combination of this compound with ceritinib led to tumor regression, highlighting the potential of dual MET and ALK inhibition in this context. aacrjournals.orgnih.gov
Table 1: Preclinical Studies of this compound in Combination with Other Kinase Inhibitors
| Combination | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|
| This compound + Gefitinib | EGFR-mutant, MET-amplified NSCLC xenograft (HCC827 GR) | Combination treatment led to profound and sustained tumor regression. | aacrjournals.orgaacrjournals.org |
| This compound + Ceritinib | EML4-ALK translocated PDX model with high MET mRNA expression | Combination treatment resulted in tumor regression where ceritinib alone failed. | aacrjournals.orgnih.gov |
On-target resistance to this compound, a type Ib MET inhibitor, frequently involves the acquisition of secondary mutations in the MET kinase domain. cancerbiomed.org These mutations can interfere with the binding of this compound to its target. Notably, mutations at residues D1228 and Y1230 in the MET activation loop have been identified as a cause of resistance. aacrjournals.orgaacrjournals.org To address this, novel MET inhibitors, particularly type II inhibitors that bind to the inactive conformation of the MET kinase, are being developed and have shown preclinical activity against these resistance mutations. cancerbiomed.orgmdpi.com
Type II MET inhibitors, such as glesatinib (B1671580), foretinib (B612053), and merestinib (B612287), have demonstrated the ability to overcome resistance mediated by mutations that affect type I inhibitors. cancerbiomed.orgamegroups.org Preclinical studies have shown that glesatinib can overcome resistance caused by Y1230H or Y1230S mutations. cancerbiomed.org
Foretinib, another type II MET inhibitor, has shown potent activity against both D1228X and Y1230X mutations, which are common after treatment with this compound. researchgate.netnih.gov In Ba/F3 cells engineered to express these mutations, foretinib demonstrated significant inhibitory effects. nih.gov
Furthermore, a preclinical strategy involving the combination of type I and type II MET inhibitors has been explored to prevent or delay the emergence of resistance. A study using TPR-MET transformed Ba/F3 cells showed that while single-agent treatment with either a type I (this compound) or type II (merestinib) inhibitor led to the emergence of resistant clones, the combination of both inhibitors did not yield any resistant clones in vitro. nih.govaacrjournals.org In an in vivo mouse xenograft model using a mix of Ba/F3 cells with different MET secondary mutations, the combination of this compound and merestinib led to a significant reduction in tumor outgrowth compared to either inhibitor alone. nih.gov
Table 2: Preclinical Activity of Novel MET Inhibitors Against this compound Resistance Mutations
| Novel Inhibitor (Type) | Resistance Mutation(s) | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Glesatinib (Type II) | Y1230H, Y1230S | Preclinical models | Overcame resistance caused by these mutations. | cancerbiomed.orgamegroups.org |
| Foretinib (Type II) | D1228X, Y1230X | Ba/F3 cells, Hs746t in vitro and in vivo models | Showed potent activity against both D1228X and Y1230X secondary mutations. | researchgate.netnih.gov |
| Merestinib (Type II) | Various secondary MET mutations | TPR-MET transformed Ba/F3 cells, in vivo xenograft | Combination with this compound prevented resistant clone emergence in vitro and reduced tumor outgrowth in vivo. | nih.govaacrjournals.org |
Preclinical Combination Therapy Strategies Involving Capmatinib Hcl
Rationale for Combination Approaches to Enhance Efficacy and Mitigate Resistance
The development of resistance to targeted therapies is a significant challenge in oncology. For Capmatinib (B1663548) HCl, a potent and selective MET inhibitor, combination strategies are being explored in preclinical settings to enhance its therapeutic efficacy and overcome both primary and acquired resistance mechanisms. aacrjournals.orgnih.gov The rationale for these combination approaches is multifactorial.
Firstly, tumors can harbor co-occurring oncogenic drivers, where MET activation is not the sole driver of cancer cell proliferation and survival. aacrjournals.orgnih.gov In such cases, inhibiting MET alone may not be sufficient to induce a durable response. aacrjournals.orgdovepress.com Combining Capmatinib with inhibitors of these other driver pathways can lead to enhanced antitumor activity. aacrjournals.orgnih.gov
Secondly, acquired resistance to MET inhibitors, including Capmatinib, can emerge through the activation of bypass signaling pathways. tandfonline.comnih.gov For instance, the activation of the EGFR signaling pathway has been implicated in resistance to Capmatinib in MET-amplified cell lines. tandfonline.com This provides a strong basis for combining Capmatinib with EGFR inhibitors to counteract this resistance mechanism. tandfonline.comaacrjournals.orgnih.govascopubs.org Similarly, hyperactivation of the MAPK signaling pathway has been identified as a potential resistance mechanism to MET tyrosine kinase inhibitors (TKIs), suggesting that a combination with MEK inhibitors could be beneficial. nih.gov
Thirdly, in cancer models where MET is the primary oncogenic driver, the anticancer activity of Capmatinib can be further augmented by combining it with agents that induce apoptosis, such as BH3 mimetics. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org This approach aims to push cancer cells that have been growth-inhibited by Capmatinib towards cell death.
Finally, there is a growing understanding of the interplay between MET signaling and the tumor microenvironment, including the immune system. MET activation in immune cells has been associated with an immunosuppressive environment. aacrjournals.org Preclinical evidence suggests that Capmatinib can exhibit immunomodulatory effects, potentially enhancing the efficacy of immunotherapies like PD-1 inhibitors. clinicaltrials.govonderzoekmetmensen.nlascopubs.orgveeva.comclinicaltrials.govcancernetwork.com
Combinations with Other Kinase Inhibitors in Preclinical Models
Preclinical studies have provided a strong rationale for combining Capmatinib with EGFR tyrosine kinase inhibitors (TKIs) to overcome resistance in non-small cell lung cancer (NSCLC). aacrjournals.orgnih.govascopubs.org MET amplification is a known mechanism of acquired resistance to EGFR TKIs. tandfonline.com In preclinical models of EGFR-mutant NSCLC with acquired resistance to first-generation EGFR TKIs, the combination of Capmatinib and Gefitinib (B1684475) has demonstrated synergistic activity. aacrjournals.orgnih.govascopubs.orgresearchgate.net For example, in an EGFR-mutant lung cancer model with concomitant MET amplification (HCC827 GR), the combination of Capmatinib and Gefitinib showed superior antitumor efficacy compared to either agent alone. aacrjournals.orgresearchgate.net Capmatinib has been shown to restore sensitivity to EGFR inhibitors in cell lines that have developed resistance due to MET dysregulation. dovepress.com
The emergence of third-generation EGFR TKIs like Osimertinib (B560133) has shifted the landscape of EGFR-mutant NSCLC treatment. However, MET amplification remains a key mechanism of resistance to Osimertinib. mdpi.com Preclinical data indicate that combining Osimertinib with Capmatinib can effectively overcome this resistance. mdpi.comnih.gov In vitro and in vivo patient-derived xenograft (PDX) models have shown that this combination suppresses tumor growth in Osimertinib-resistant cancer cells. nih.govresearchgate.net Mechanistically, Capmatinib has been shown to inhibit MET/Akt/Snail signaling, which can contribute to Osimertinib resistance. nih.gov Furthermore, this combination has been observed to reduce the generation of cancer-associated fibroblasts (CAFs), which can also contribute to a resistant tumor microenvironment. nih.govresearchgate.net The combination of Osimertinib, a second-generation TKI like Afatinib (B358), and Capmatinib has been proposed as a comprehensive preemptive strategy to prevent a significant percentage of resistance mechanisms. oncotarget.com
| Combination | Preclinical Model | Key Findings |
| Capmatinib + Gefitinib | EGFR-mutant lung cancer with MET amplification (HCC827 GR) | Enhanced antitumor efficacy compared to single agents. aacrjournals.orgresearchgate.net |
| Capmatinib + Osimertinib | Osimertinib-resistant NSCLC cell lines and PDX models | Overcomes MET-mediated Osimertinib resistance. mdpi.comnih.gov Suppresses tumor growth and inhibits MET/Akt/Snail signaling. nih.govresearchgate.net |
Preclinical investigations have explored the combination of Capmatinib with anaplastic lymphoma kinase (ALK) inhibitors to address resistance in ALK-rearranged NSCLC. aacrjournals.org The rationale stems from the observation that MET activation can serve as a bypass track, diminishing the efficacy of ALK inhibition. aacrjournals.org
In a patient-derived xenograft (PDX) model with an EML4-ALK translocation and high MET mRNA expression, the combination of Capmatinib and the second-generation ALK inhibitor Ceritinib (B560025) resulted in tumor regression. aacrjournals.orgnih.govresearchgate.netaacrjournals.org Notably, this model did not respond to Ceritinib as a monotherapy. aacrjournals.orgnih.govaacrjournals.org This suggests that co-inhibition of MET and ALK can be an effective strategy in tumors where both pathways are active. aacrjournals.org
| Combination | Preclinical Model | Key Findings |
| Capmatinib + Ceritinib | PDX model with EML4-ALK translocation and high MET mRNA expression | Tumor regression observed with the combination, whereas the model was resistant to Ceritinib alone. aacrjournals.orgnih.govresearchgate.netaacrjournals.org |
The combination of Capmatinib with MEK inhibitors, such as Trametinib, is being investigated as a strategy to overcome resistance to MET inhibitor monotherapy. nih.gov Preclinical models have indicated that hyperactivation of the MAPK signaling pathway can promote resistance to MET TKIs. nih.gov Co-treatment with a MET inhibitor and a MEK inhibitor has been shown to overcome this resistance. nih.gov This combination strategy aims to simultaneously target both the MET and MEK signaling pathways. nih.gov There is also preclinical evidence suggesting that dual MET and MEK inhibition has synergistic effects and can reduce cell growth in tumor xenografts. ucdavis.eduescholarship.org Specifically, the combination of Capmatinib and Trametinib has been shown to be effective in reducing response variability and suppressing tumor growth and downstream signaling in preclinical models of NF1-related malignant peripheral nerve sheath tumors. ucdavis.edu
Combinations with Apoptosis-Inducing Agents (e.g., BH3 Mimetics)
To enhance the cytotoxic effects of Capmatinib, preclinical studies have explored its combination with agents that directly induce apoptosis, such as BH3 mimetics. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org The rationale behind this approach is that while MET inhibition by Capmatinib can halt tumor cell proliferation, it may not always be sufficient to induce cell death. aacrjournals.org By adding a pro-apoptotic agent, the goal is to shift the balance towards apoptosis in cancer cells that are dependent on MET signaling for survival. frontiersin.orgnih.gov
In preclinical cancer models where MET is the dominant oncogenic driver, the addition of BH3 mimetics has been shown to enhance the anticancer activity of Capmatinib. aacrjournals.orgaacrjournals.orgnih.govaacrjournals.org This suggests that for tumors highly addicted to the MET pathway, a dual approach of inhibiting the primary survival signal with Capmatinib and simultaneously promoting cell death with a BH3 mimetic could be a highly effective therapeutic strategy. aacrjournals.org
Immunomodulatory Combinations in Preclinical Studies
There is growing preclinical evidence suggesting that Capmatinib possesses immunomodulatory properties that can be leveraged in combination with immunotherapy. clinicaltrials.govonderzoekmetmensen.nlveeva.com MET activation within the tumor microenvironment, including on immune cells, has been linked to immune suppression. aacrjournals.org By inhibiting MET, Capmatinib may help to reverse this immunosuppressive state and enhance anti-tumor immune responses. ascopubs.org
Preclinical studies have shown that Capmatinib can enhance T-cell mediated antitumor responses in mice treated with PD-1 inhibitors. ascopubs.org This immunomodulatory activity has been observed in tumor models irrespective of MET dysregulation, suggesting a broader effect on the immune system. clinicaltrials.govveeva.com The combination of Capmatinib with an anti-PD1 antibody has demonstrated these immunomodulatory activities in preclinical tumor models. clinicaltrials.gov These findings provide a strong preclinical basis for combining Capmatinib with immune checkpoint inhibitors like Pembrolizumab, with the hypothesis that such a combination could lead to enhanced antitumor responses. cancernetwork.com
Effects on Tumor Immune Microenvironment
Capmatinib HCl, a selective inhibitor of the c-MET receptor tyrosine kinase, has been shown in preclinical models to induce significant changes within the tumor immune microenvironment (TME). The c-MET signaling pathway is not only crucial for tumor cell proliferation but is also implicated in creating an immunosuppressive TME that allows cancer cells to evade immune destruction. amegroups.orgmdpi.com
Preclinical studies, primarily in hepatocellular carcinoma (HCC) models, have demonstrated that Capmatinib can remodel the TME from an immunosuppressive to an immune-supportive state. bmj.comresearchgate.net One of the key effects observed is the modulation of various immune cell populations that play critical roles in the anti-tumor immune response.
Specifically, treatment with Capmatinib has been associated with a decrease in immunosuppressive cell types. In a diethylnitrosamine (DEN)-induced HCC model, Capmatinib treatment led to a significant reduction in the frequency of M2-polarized tumor-associated macrophages (TAMs), which are known to promote tumor growth. bmj.com Furthermore, a marked decrease in granulocytic myeloid-derived suppressor cells (GrMDSCs) was observed, particularly the subset expressing Arginase-1, an enzyme that suppresses T-cell function. bmj.com The combination of Capmatinib with an anti-PD-1 antibody further reduced the frequency of both monocytic and granulocytic MDSCs. bmj.com
In addition to reducing suppressive cell populations, Capmatinib has been shown to decrease the frequency of regulatory T cells (Tregs), which dampen anti-tumor immunity. researchgate.net This effect was observed when Capmatinib was used in combination with PD-1 blockade in both HCA-1 and DEN HCC models. researchgate.netnih.gov
Moreover, preclinical evidence suggests that Capmatinib can influence neutrophils within the TME. In some tumor-bearing models, c-MET expressing neutrophils can acquire an immunosuppressive phenotype. mdpi.com The addition of Capmatinib has been shown to decrease the presence of these neutrophils in the TME, which is associated with an enhanced infiltration of cytotoxic T lymphocytes (CTLs) and other T effector cells. amegroups.org
Investigations have also touched upon the role of Capmatinib in modulating cancer-associated fibroblasts (CAFs), which contribute to an immunosuppressive TME. In preclinical models of non-small cell lung cancer (NSCLC), Capmatinib, in combination with osimertinib, was shown to decrease the generation of CAFs, thereby disrupting the communication loop between tumor cells and their supportive stroma. aging-us.com
The table below summarizes the key preclinical findings on the effects of this compound on the tumor immune microenvironment in a HCC model.
| Immune Cell Population | Effect of this compound Combination Therapy | Preclinical Model |
| CD8+ T cells | Increased frequency and activation | HCA-1 and DEN HCC |
| Regulatory T cells (Tregs) | Decreased frequency | HCA-1 and DEN HCC |
| M2 Macrophages | Decreased frequency | DEN HCC |
| Granulocytic Myeloid-Derived Suppressor Cells (GrMDSCs) | Reduced frequency | DEN HCC |
| Monocytic Myeloid-Derived Suppressor Cells (MoMDSCs) | Reduced frequency | DEN HCC |
| Tumor-Associated Neutrophils (N2-TAN) | Significant decrease | HCA-1 HCC |
Potential Synergies with Immuno-Oncology Regimens (e.g., PD-1 Antibodies)
The immunomodulatory effects of this compound provide a strong preclinical rationale for its combination with immuno-oncology agents, such as programmed cell death protein-1 (PD-1) antibodies. researchgate.net A key mechanism supporting this synergy is the observation that c-MET inhibition can upregulate the expression of programmed death-ligand 1 (PD-L1) on tumor cells. aacrjournals.orgfrontiersin.org This upregulation, while potentially a mechanism of resistance to c-MET inhibition alone, makes tumor cells more susceptible to PD-1/PD-L1 blockade.
Preclinical studies have demonstrated that combining Capmatinib with an anti-PD-1 antibody leads to enhanced anti-tumor responses compared to either agent alone. In syngeneic mouse models of HCC, this combination therapy resulted in significant tumor regression and prolonged survival. frontiersin.org The synergistic effect is attributed to a multi-faceted impact on the tumor immune microenvironment.
The combination of Capmatinib and an anti-PD-1 antibody has been shown to significantly enhance the infiltration and function of CD8+ T cells within the tumor. nih.govaacrjournals.org In the HCA-1 HCC model, the combination therapy increased the number of tumor-infiltrating CD4+ effector T cells while decreasing the CD4+ Treg population. aacrjournals.org In the more anti-PD-1 refractory DEN HCC model, the Capmatinib and anti-PD-1 combination uniquely improved the anti-HCC CD8+ T cell response. bmj.comnih.gov This included increased CD8+ T cell proliferation, cytotoxic potential, and memory fraction, alongside decreased PD-1 expression on these cells. bmj.com
Furthermore, the combination therapy promotes a more pro-inflammatory myeloid cell phenotype. bmj.com This includes an increase in the frequency of conventional dendritic cells (cDC1), which are crucial for priming anti-tumor T cell responses, and a reduction in the expression of the immunosuppressive enzyme Arginase in granulocytes. bmj.comresearchgate.net The combination of Capmatinib and anti-PD-1 therapy also promotes the conversion of stromal macrophages to a pro-inflammatory M1 phenotype. aacrjournals.org
In murine HCC models, the combination of Capmatinib and a PD-1 inhibitor led to significant tumor regression and prolonged survival. frontiersin.org Specifically, in an anti-PD-1 sensitive Hepa1-6 model, the combination led to a 100% cure rate. aacrjournals.org In the less sensitive HCA-1 model, the combination also cured nearly all animals with pre-implanted tumors. aacrjournals.org Even in an anti-PD-1 refractory model, the combination of Capmatinib and anti-PD-1 demonstrated a statistically significant improvement in tumor-free survival. nih.gov
The table below details the synergistic effects observed in preclinical studies combining this compound with anti-PD-1 therapy in HCC models.
| Finding | Effect of this compound + Anti-PD-1 Therapy | Preclinical Model |
| Tumor Growth | Significant tumor regression and prolonged survival | Murine HCC models |
| CD8+ T cell Response | Enhanced infiltration, proliferation, and cytotoxic potential | HCA-1 and DEN HCC |
| Treg Population | Decreased frequency | HCA-1 and DEN HCC |
| Myeloid Cell Phenotype | Promotion of pro-inflammatory M1 macrophages and cDC1 | HCA-1 and DEN HCC |
| Myeloid Suppression | Diminished, particularly at the level of GrMDSCs | DEN HCC |
Preclinical Pharmacokinetic and Metabolic Characterization of Capmatinib
Absorption and Distribution in Animal Models (e.g., mice, rats)
Following oral administration in animal models, capmatinib (B1663548) is rapidly absorbed. novartis.comnih.gov In rats, after a single oral dose, the absorption of capmatinib is estimated to be greater than 70%. novartis.com The time to reach maximum plasma concentration (Cmax) is typically observed between 1 to 2 hours post-administration. novartis.comnih.gov
Capmatinib exhibits significant binding to plasma proteins, approximately 96%, a characteristic that is independent of its concentration. novartis.comnih.govdrugbank.com The apparent volume of distribution at steady state (Vss/F) is 164 L in cancer patients, suggesting extensive tissue distribution. novartis.comdrugbank.commedscape.com In rats, the mean blood-to-plasma ratio was found to be approximately 1.5 at concentrations up to 1000 ng/mL, indicating distribution into red blood cells. swissmedic.ch However, this ratio decreased at higher concentrations, suggesting saturation of this distribution process. swissmedic.ch Studies in rats also demonstrated that capmatinib crosses the blood-brain barrier. novartis.com
Preclinical pharmacokinetic parameters in various animal models highlight its distribution characteristics.
| Parameter | Species | Value |
| Plasma Protein Binding | Human | ~96% |
| Apparent Volume of Distribution (Vss/F) | Human (Cancer Patients) | 164 L |
| Blood-to-Plasma Ratio | Rat | 1.5 (up to 1000 ng/mL) |
| Brain-to-Blood Exposure (AUCinf) Ratio | Rat | ~9% |
This table presents a summary of key distribution parameters for capmatinib based on available data.
Metabolic Pathways and Enzymes (e.g., CYP3A4, Aldehyde Oxidase)
The metabolism of capmatinib mainly involves Phase I reactions. swissmedic.cheuropa.eu These biotransformation processes include:
C-hydroxylation
Lactam formation
N-oxidation
N-dealkylation
Carboxylic acid formation
These reactions can also occur in combination. swissmedic.cheuropa.eu Phase II reactions, such as the glucuronidation of oxidized metabolites, also play a role. swissmedic.cheuropa.eu The most abundant circulating metabolite is M16, also known as CMN288, which is formed through lactam formation catalyzed mainly by aldehyde oxidase. swissmedic.chnih.gov This major metabolite, M16 (CMN288), is considered pharmacologically inactive. swissmedic.ch
| Enzyme | Role in Metabolism |
| CYP3A4 | Major Phase I metabolizing enzyme, responsible for 35-50% of clearance. nih.goveuropa.eupmda.go.jp |
| Aldehyde Oxidase (AO) | Major enzyme responsible for the formation of the main metabolite, M16 (CMN288), via lactam formation. swissmedic.chnih.goveuropa.eunih.gov |
This table summarizes the key enzymes involved in capmatinib metabolism.
Excretion Routes and Metabolite Profiles in Animal Studies
Following the administration of radiolabeled capmatinib in human ADME (absorption, distribution, metabolism, and excretion) studies, the majority of the dose is eliminated through metabolism and subsequent excretion in the feces. swissmedic.chaacrjournals.org Approximately 78% of the total administered radioactivity is recovered in the feces, while about 22% is found in the urine. drugbank.comswissmedic.chaacrjournals.org The excretion of unchanged capmatinib in the urine is negligible. swissmedic.chaacrjournals.org
In feces, unchanged capmatinib is the most significant component, accounting for 42% of the dose. drugbank.comswissmedic.chaacrjournals.org The most abundant metabolite found in feces is M16 (CMN288), representing 5.1% of the dose. swissmedic.ch In urine, the metabolite profile consists of one abundant metabolite, M16 (CMN288), and numerous other minor metabolites. swissmedic.ch Unchanged capmatinib is only detected in trace amounts in urine. swissmedic.ch
| Excretion Route | Total Radioactivity Recovered | Key Components |
| Feces | ~78% of total dose drugbank.comswissmedic.chaacrjournals.org | Unchanged Capmatinib (42% of dose), M16 (CMN288) (5.1% of dose) swissmedic.chaacrjournals.org |
| Urine | ~22% of total dose drugbank.comswissmedic.chaacrjournals.org | M16 (CMN288) (2.9% of dose), other minor metabolites, negligible unchanged Capmatinib swissmedic.ch |
This table details the excretion routes and major components found in excreta.
Assessment of Capmatinib Concentration in Specific Tissues (e.g., brain tissue in rats)
Studies in animal models have been conducted to determine the extent of capmatinib's distribution into specific tissues, including the central nervous system. In rats, capmatinib was found to penetrate the blood-brain barrier. novartis.comfda.gov The concentration of capmatinib measured in the brain tissue was approximately 9% of the corresponding concentrations found in the plasma. novartis.comswissmedic.chaacrjournals.orgfda.govwikidoc.org This finding was noted in toxicology studies where vacuolation of the white matter of the brain was observed in rats at exposures higher than those seen in humans. aacrjournals.orgfda.gov In pigmented rats, the highest concentrations of drug-related material were observed in melanin-containing tissues, such as the eye, which also showed prolonged retention. fda.gov
In Vitro and Animal Studies on Transporter Interactions (e.g., P-gp, BCRP, MATE1, MATE2K)
In vitro studies have been crucial in characterizing the interactions of capmatinib with various drug transporters. These studies have shown that capmatinib is a substrate for P-glycoprotein (P-gp). europa.eunovartis.comoncologynewscentral.com However, it is not a substrate for Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-Associated Protein 2 (MRP2). europa.eunovartis.com
Furthermore, in vitro data indicate that capmatinib and its major metabolite, CMN288, act as reversible inhibitors of the renal transporters Multidrug and Toxin Extrusion Protein 1 (MATE1) and MATE2K. europa.euhres.ca Capmatinib may inhibit these transporters at clinically relevant concentrations. europa.euhres.ca Additionally, capmatinib has been identified as an inhibitor of BCRP. medscape.comeuropa.eunovartis.com Co-administration of capmatinib with a BCRP substrate (rosuvastatin) in cancer patients resulted in a 108% increase in the substrate's AUCinf and a 204% increase in its Cmax. europa.eunovartis.com Similarly, co-administration with a P-gp substrate (digoxin) increased the substrate's AUCinf by 47% and Cmax by 74%. europa.eu
| Transporter | Interaction with Capmatinib |
| P-glycoprotein (P-gp) | Substrate europa.eunovartis.comoncologynewscentral.com and Inhibitor medscape.comnih.goveuropa.eu |
| Breast Cancer Resistance Protein (BCRP) | Not a substrate, europa.eunovartis.com but is an inhibitor medscape.comnih.goveuropa.eunovartis.com |
| Multidrug Resistance-Associated Protein 2 (MRP2) | Not a substrate europa.eunovartis.com |
| Multidrug and Toxin Extrusion Protein 1 (MATE1) | Reversible Inhibitor medscape.comnih.goveuropa.euhres.ca |
| Multidrug and Toxin Extrusion Protein 2K (MATE2K) | Reversible Inhibitor medscape.comnih.goveuropa.euhres.ca |
This table outlines the in vitro interactions of capmatinib with key drug transporters.
Synthesis and Analytical Methodologies for Capmatinib Hcl in Research
Synthetic Routes for Capmatinib (B1663548) HCl Development (e.g., multi-step organic synthesis pathways)
The development of Capmatinib HCl, a potent and selective MET inhibitor, involves intricate multi-step organic synthesis pathways. irjmets.comnih.gov These routes are designed to construct the complex molecular architecture of Capmatinib, which features an imidazo[1,2-b] orientjchem.orgcolab.wsresearchgate.nettriazine core substituted with a quinolin-6-ylmethyl group and a 2-fluoro-N-methyl-4-formylphenyl group.
One prominent synthetic strategy involves the coupling of two key fragments: a quinoline (B57606) fragment and a biaryl fragment. chemicalbook.com The synthesis of the quinoline fragment can begin with acrolein diethyl acetal, which undergoes a Suzuki cross-coupling reaction with 6-bromoquinoline. chemicalbook.com The resulting product is then converted to an aldehyde under acidic conditions. chemicalbook.com This aldehyde is further treated with N-chlorosuccinimide (NCS) in the presence of a catalyst like proline to yield the hemiaminal quinoline fragment. chemicalbook.com
The biaryl fragment synthesis starts with the condensation of aminoguanidine (B1677879) bicarbonate and glyoxal (B1671930) to form a 1,2,4-triazin-3-amine, which is subsequently brominated. chemicalbook.com Concurrently, a boronate coupling partner is prepared from 4-bromo-2-fluoro-benzonitrile. chemicalbook.com A Suzuki coupling between the bromo-triazine and the aryl boronate produces the desired biaryl fragment. chemicalbook.com
The final steps involve the unification of these two fragments. An annulation reaction in a solvent like warm ethylene (B1197577) glycol joins the quinoline and biaryl fragments to create the imidazo-triazine core. chemicalbook.com This intermediate then undergoes hydrolysis under acidic conditions to form a benzoic acid derivative. chemicalbook.com The synthesis is completed through an amidation reaction, followed by treatment with hydrochloric acid to yield Capmatinib as a dihydrochloride (B599025) salt. chemicalbook.com
Alternative synthetic approaches have also been explored. One method starts with 4-bromo-3-fluorobenzoic acid, which is converted to an acyl chloride. irjmets.com This is then reacted with N,O-dimethylhydroxylamine, and the subsequent product undergoes methylation to form an acetophenone. irjmets.com Another key subunit is synthesized from 6-bromoquinoline, which is reacted with 3,3-diethoxyprop-1-yne. irjmets.com The resulting product is reduced and then treated with acid to form an aldehyde, which is further reacted to produce the desired fragment. irjmets.com The final steps involve coupling these fragments and subsequent chemical transformations to yield Capmatinib. irjmets.com
A patented method describes a process starting with a compound of formula III, which undergoes hydrolysis and methylation to produce Capmatinib. patsnap.com This method is highlighted as being environmentally friendly and suitable for large-scale industrial production due to its mild reaction conditions and high product purity and yield. patsnap.com
Advanced Analytical Techniques for Research-Scale Characterization
The characterization of this compound and its related substances at the research scale relies on a suite of advanced analytical techniques to ensure its identity, purity, and quality.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are fundamental techniques for the analysis of this compound. These methods are employed for the quantification of Capmatinib in various matrices, including bulk drug substance, pharmaceutical dosage forms, and biological samples. nih.govresearchgate.netjetir.orgymerdigital.com
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of Capmatinib. researchgate.netymerdigital.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent, such as methanol (B129727) or acetonitrile. orientjchem.orgresearchgate.netijprajournal.com For instance, one method uses a mobile phase of methanol and phosphate (B84403) buffer (pH 5) in a 65:35 ratio with UV detection at 218 nm, achieving a retention time of 4.3 minutes. ymerdigital.com Another method employs a mobile phase of methanol and water (70:30 v/v) with UV detection at 233 nm. orientjchem.orgresearchgate.net
UPLC methods, often coupled with mass spectrometry, offer higher resolution and sensitivity, making them suitable for pharmacokinetic studies and the analysis of low-level impurities. nih.govmdpi.com A UPLC-MS/MS method has been developed for the quantification of Capmatinib in rat plasma, demonstrating a wide linearity range and high sensitivity. mdpi.com
Table 1: Examples of HPLC and UPLC Methods for Capmatinib Analysis
| Technique | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Agilent C18 (150 x 4.6 mm, 5 µm) | Methanol:Phosphate buffer (pH 5) (65:35) | UV at 218 nm | Bulk and pharmaceutical dosage form | ymerdigital.com |
| RP-HPLC | Enable C18 Kromasil (250 × 4.6 mm, 5 µm) | Methanol:Water (70:30 v/v) | UV at 233 nm | Bulk drug substance | orientjchem.orgresearchgate.net |
| HPLC-FLD | Eurospher II 100-3 C18H (50 × 4 mm, 3 µm) | Acetonitrile:Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.5) (30:70 v/v) | Fluorescence | In vivo (rat plasma) | nih.gov |
| HPLC-PDA | Gemini NX C18 (100 × 4.6 mm, 3 µm) | Methanol:Ammonium formate (B1220265) buffer (20 mM, pH 3.5) (53:47 v/v) | Photodiode Array | In vitro (human liver microsomes) | nih.gov |
| UPLC-MS/MS | Not specified | Isocratic mobile phase | Mass Spectrometry | Human liver microsomes | mdpi.com |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS), including UPLC-Q-TOF-MS
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the structural elucidation of Capmatinib and its degradation products. orientjchem.orgresearchgate.net When coupled with UPLC, particularly with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer, it provides high-resolution mass data, enabling the accurate identification of unknown compounds. researchgate.netnih.gov
UPLC-Q-TOF-MS has been instrumental in identifying and characterizing degradation products of Capmatinib formed under various stress conditions. researchgate.netnih.gov This technique allows for the determination of the elemental composition of the degradation products, which, combined with fragmentation patterns from MS/MS, helps in elucidating their structures. researchgate.net For instance, research has identified three major degradation products (DP1, DP2, and DP3) of Capmatinib under different stress conditions using high-resolution mass spectrometry. colab.wsresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, plays a crucial role in the definitive structural characterization of isolated degradation products of Capmatinib. colab.wsresearchgate.netnih.gov While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed information about the chemical environment of each proton in the molecule, allowing for the unambiguous determination of the structure of the degradation products. researchgate.net
In one study, a degradation product (DP2) formed under photolytic conditions was isolated and its structure was fully characterized using ¹H NMR spectroscopy. colab.wsresearchgate.netnih.gov This, in conjunction with mass spectrometry data, provides a comprehensive understanding of the degradation pathways of Capmatinib.
Stability-Indicating Analytical Method Development and Validation
The development and validation of stability-indicating analytical methods are crucial for assessing the intrinsic stability of this compound and for ensuring the quality and safety of the drug substance and product. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products. orientjchem.orgresearchgate.netijprajournal.com
Forced Degradation Studies (e.g., acid, base, photolytic, oxidative, thermal)
Forced degradation studies are conducted to intentionally degrade the drug substance under more severe conditions than accelerated stability testing. ijprajournal.comresearchgate.net These studies help in identifying potential degradation pathways and the likely degradation products that could form during storage. ijprajournal.com The International Council for Harmonisation (ICH) guidelines provide a framework for conducting these studies. ijprajournal.comresearchgate.net
Capmatinib has been subjected to various forced degradation conditions, including:
Acidic hydrolysis: Treatment with hydrochloric acid has been shown to cause degradation of Capmatinib. orientjchem.orgcolab.wsresearchgate.netnih.gov One study reported 11.17% degradation after exposure to 5N HCl for 30 minutes at room temperature. orientjchem.org
Basic hydrolysis: Exposure to sodium hydroxide (B78521) also leads to degradation. orientjchem.orgcolab.wsresearchgate.netnih.gov A study showed degradation when Capmatinib was treated with 5N NaOH for one hour at room temperature. orientjchem.org
Oxidative degradation: Capmatinib has shown susceptibility to oxidative stress, for example, when treated with hydrogen peroxide. orientjchem.orgresearchgate.net One report indicated 9.64% degradation after treatment with 30% H₂O₂ for 24 hours at room temperature. orientjchem.org
Photolytic degradation: Exposure to light can also cause degradation of Capmatinib in solution. colab.wsresearchgate.netnih.gov
Thermal degradation: Studies have shown that Capmatinib is relatively stable under dry heat and thermal stress conditions. orientjchem.orgcolab.wsresearchgate.netnih.gov
Table 2: Summary of Forced Degradation Studies on Capmatinib
| Stress Condition | Reagent/Condition | Observation | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 5N HCl, 30 min, RT | Degradation observed (11.17%) | orientjchem.org |
| Acidic Hydrolysis | 0.1N HCl, 2 hr, RT | Degradation observed | ijprajournal.com |
| Basic Hydrolysis | 5N NaOH, 1 hr, RT | Degradation observed | orientjchem.org |
| Basic Hydrolysis | 0.1N NaOH, 2 hr, RT | Degradation observed | ijprajournal.com |
| Oxidative Degradation | 30% H₂O₂, 24 hr, RT | Degradation observed (9.64%) | orientjchem.org |
| Oxidative Degradation | 3% H₂O₂, 2 hr, RT | Degradation observed | ijprajournal.com |
| Photolytic Degradation | UV Chamber, 4 hrs | Degradation observed in solution | colab.wsijprajournal.comresearchgate.netnih.gov |
| Thermal Degradation | 80°C, 2 hrs (solid state) | Stable | ijprajournal.com |
| Thermal Degradation | Dry heat | Stable | orientjchem.org |
The degradation products formed during these studies are then identified and characterized using techniques like LC-MS and NMR, as discussed previously. orientjchem.orgresearchgate.netnih.gov The developed stability-indicating method must be able to resolve Capmatinib from all these degradation products, thus demonstrating its specificity. orientjchem.orgresearchgate.net
Identification and Characterization of Degradation Products
Forced degradation studies are crucial for understanding the stability of a drug substance and for the development of stability-indicating analytical methods. ijprajournal.com These studies expose the drug to various stress conditions, such as acid, base, oxidation, heat, and light, to accelerate its degradation. ijprajournal.comresearchgate.net
Research has shown that Capmatinib is susceptible to degradation under acidic, basic, and photolytic stress conditions, while it remains relatively stable under neutral hydrolysis, thermal, and oxidative conditions. colab.wsnih.govresearchgate.net Under acidic and basic hydrolysis, a single major degradation product, DP1, is formed. colab.wsnih.govresearchgate.net Photolytic degradation, however, leads to the formation of two different degradation products, DP2 and DP3. colab.wsnih.govresearchgate.net
One study detailed the forced degradation of Capmatinib under several conditions. orientjchem.org Acid degradation was induced using 5 N HCl, resulting in 11.17% degradation. orientjchem.org Base degradation with 5 N NaOH for one hour at room temperature also showed significant degradation. orientjchem.org Peroxide stress with 30% H2O2 for 24 hours led to 9.64% degradation and the formation of two degradation peaks. orientjchem.org In contrast, the drug was found to be stable under dry heat and photolytic stress in this particular study. orientjchem.org
The characterization of these degradation products is essential for ensuring the safety and efficacy of the drug product. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a powerful tool for this purpose. colab.wsorientjchem.org The structures of the degradation products of Capmatinib have been elucidated using high-resolution mass spectrometry and, in the case of DP2, by isolation and subsequent characterization using ¹H NMR spectroscopy. colab.wsnih.govresearchgate.net
Table 1: Identified Degradation Products of Capmatinib under Various Stress Conditions
| Stress Condition | Degradation Product(s) | Analytical Method(s) Used for Characterization |
| Acid Hydrolysis | DP1 | High-Resolution Mass Spectrometry |
| Base Hydrolysis | DP1 | High-Resolution Mass Spectrometry |
| Photolytic | DP2, DP3 | High-Resolution Mass Spectrometry, ¹H NMR (for DP2) |
| Peroxide | Two degradation peaks | LC-MS |
Quantitative Analysis of Capmatinib in Preclinical Biological Matrices (e.g., rat plasma)
The quantitative analysis of Capmatinib in preclinical biological matrices, such as rat plasma, is fundamental for pharmacokinetic studies. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant and highly sensitive method for this purpose. researchgate.netnih.govnih.govsoeagra.com
Several validated LC-MS/MS methods have been developed for the quantification of Capmatinib in rat plasma. researchgate.netnih.govresearchgate.net These methods typically involve a protein precipitation step, often with acetonitrile, to extract the drug from the plasma matrix. researchgate.net The chromatographic separation is then achieved on a C18 column. nih.govresearchgate.net
One such method demonstrated a linear calibration curve over a concentration range of 1 to 2000 ng/mL, with a high degree of accuracy and precision. nih.gov The intra- and inter-batch accuracies were reported to be within 99.24–103.59% and 97.76–102.83%, respectively. nih.gov This method was successfully applied to a pharmacokinetic study in rats following oral administration. nih.gov
Another study utilized a UPLC-MS/MS method with a linear range of 1.0–4000 ng/ml. researchgate.net This method was also successfully used to investigate the pharmacokinetics of Capmatinib in rats after oral administration at three different doses. researchgate.net
In addition to LC-MS/MS, an HPLC method with fluorescence detection has been developed for quantifying Capmatinib in rat plasma. nih.gov This method offers excellent sensitivity and selectivity, which is particularly useful for quantifying trace levels of drugs in complex biological matrices. nih.gov The chromatographic separation was performed on a Eurospher II 100-3 C18H column with a mobile phase of ammonium acetate buffer and acetonitrile. nih.gov This method was successfully applied to a pharmacokinetic study in rats following a 10 mg/kg oral dose. nih.gov
Table 2: Summary of Analytical Methods for Quantitative Analysis of Capmatinib in Rat Plasma
| Analytical Method | Sample Preparation | Chromatographic Column | Mobile Phase | Detection | Linear Range |
| LC-MS/MS | Protein Precipitation | C18 column | Acetonitrile, Water, Formic Acid | Triple Quadrupole MS | 1-2000 ng/mL |
| UPLC-MS/MS | Protein Precipitation | Acquity UPLC BEH C18 | Not specified | Triple Quadrupole MS | 1-4000 ng/mL |
| HPLC-FLD | Not specified | Eurospher II 100-3 C18H | Acetonitrile, Ammonium Acetate Buffer (pH 5.5) | Fluorescence | Not specified |
Future Directions and Academic Research Perspectives
Elucidating Undiscovered Signaling Pathways and Crosstalk Modulated by Capmatinib (B1663548) HCl
Capmatinib HCl effectively inhibits the c-MET receptor tyrosine kinase, disrupting downstream signaling cascades known to drive tumor growth, such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. researchgate.net Preclinical studies have shown that activated c-MET can also upregulate other cancer-promoting pathways, including those involving EGFR and HER-3. nih.gov Furthermore, research has identified the MET/Akt/Snail signaling axis as a crucial pathway in the context of therapeutic resistance. nih.govaging-us.com
Future research must delve deeper into the less-understood consequences of c-MET inhibition by Capmatinib. A primary objective is to identify novel downstream effectors and signaling networks that are subtly modulated by the drug. Investigating the intricate crosstalk between the c-MET pathway and other receptor tyrosine kinases is paramount. For instance, in vitro studies of MET-amplified cell lines treated with Capmatinib suggest that activation of EGFR signaling and downstream effectors like PIK3CA may mediate resistance. nih.gov A comprehensive understanding of this interplay is crucial, as it could reveal new therapeutic vulnerabilities and rational combination strategies. Advanced proteomic and genomic analyses of Capmatinib-treated preclinical models will be instrumental in mapping these undiscovered signaling territories and understanding the adaptive responses of cancer cells to c-MET inhibition.
Deeper Understanding of the Immunomodulatory Effects of c-MET Inhibition
The tumor microenvironment plays a critical role in cancer progression and response to therapy, and emerging evidence suggests that c-MET signaling is a key regulator of tumor immunology. Inhibition of c-MET has been shown to have profound immunomodulatory effects. For example, c-MET signaling can induce the upregulation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein that suppresses anti-tumor immunity.
Academic inquiry is increasingly focused on how c-MET inhibitors like Capmatinib can alter the immunological landscape of tumors. Research indicates that inhibiting c-MET could potentially enhance anti-tumor immunity by making the tumor microenvironment more permissive for the activity of immune cells, such as T-cells. onclive.com This provides a strong rationale for exploring combinations of c-MET inhibitors with immune checkpoint blockade. Further studies are needed to dissect the precise mechanisms by which Capmatinib influences the function of various immune cell subsets, including dendritic cells, regulatory T-cells, and natural killer (NK) cells. Elucidating these effects will be vital for optimizing immuno-oncology combination therapies and extending their benefit to a broader patient population.
Exploration of Novel Combinatorial Therapeutic Strategies in Preclinical Models
While Capmatinib is effective as a monotherapy in specific patient populations, preclinical data strongly support its use in combination with other targeted agents to enhance anti-tumor activity and overcome resistance. aacrjournals.org Research has demonstrated the potential of combining Capmatinib with inhibitors of other kinases when c-MET activation co-occurs with other oncogenic drivers. aacrjournals.org
Extensive preclinical investigation has validated several combination strategies. For instance, in models of non-small cell lung cancer (NSCLC) with EGFR mutations and acquired resistance via MET amplification, the combination of Capmatinib with EGFR inhibitors like gefitinib (B1684475) or osimertinib (B560133) has shown significant promise. aacrjournals.orgmdedge.com The combination of Capmatinib and the ALK inhibitor ceritinib (B560025) has also demonstrated enhanced efficacy in preclinical models. aacrjournals.org Beyond other kinase inhibitors, combining Capmatinib with apoptosis-inducing BH3 mimetics has been shown to further boost anti-cancer activity in models where MET is the dominant oncogenic driver. aacrjournals.org Future preclinical studies will continue to explore and validate novel combinations, guided by a deeper understanding of resistance mechanisms and signaling crosstalk.
| Combination Agent Class | Specific Agent (Example) | Preclinical Cancer Model | Rationale |
| EGFR Inhibitor | Gefitinib, Osimertinib | EGFR-mutant NSCLC with MET amplification | To overcome MET-driven resistance to EGFR TKIs. nih.govaacrjournals.orgmdedge.com |
| ALK Inhibitor | Ceritinib | EML4-ALK translocated models with high MET expression | To target co-occurring oncogenic drivers. aacrjournals.org |
| BH3 Mimetics | N/A | Cancers with MET as the dominant driver | To enhance apoptosis and increase anti-tumor activity. aacrjournals.org |
| Immunotherapy | Immune Checkpoint Inhibitors | Various solid tumors | To counteract c-MET-mediated immune suppression. onclive.com |
Investigation of this compound in Emerging c-MET Dysregulation Contexts
The clinical activity of Capmatinib has been most clearly demonstrated in NSCLC characterized by MET amplification or MET exon 14 skipping mutations. aacrjournals.orgtargetedonc.com Preclinical models have confirmed its efficacy against cancers with these specific genomic features, as well as those with marked MET overexpression or activation via its ligand, hepatocyte growth factor (HGF). aacrjournals.org
However, the full spectrum of c-MET dysregulation is likely broader than these well-defined alterations. A key future direction is the investigation of Capmatinib's efficacy in other, less common contexts of c-MET dysregulation. This includes rare MET mutations, gene fusions, or alterations in different tumor types where c-MET's role is not yet fully established. As advanced molecular profiling becomes more routine in clinical practice, new patient populations with atypical MET alterations may be identified. Preclinical research using cell lines and patient-derived models harboring these emerging alterations will be essential to determine if the therapeutic window for Capmatinib can be expanded.
Development of Advanced Preclinical Models for Resistance Prediction and Overcoming
As with most targeted therapies, acquired resistance to Capmatinib is a significant clinical challenge. Research has identified several on-target and off-target mechanisms of resistance. On-target resistance can occur through secondary mutations in the MET kinase domain, such as at residues Y1230 and D1228. nih.govaacrjournals.org Off-target resistance often involves the activation of bypass signaling pathways, including the EGFR and PI3K/AKT pathways, or through alterations in MAPK pathway genes like KRAS and BRAF. aacrjournals.orgnih.govresearchgate.net
To better understand, predict, and overcome resistance, the development of more sophisticated preclinical models is critical. While traditional cell lines are useful, patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunodeficient mice, offer a more clinically relevant platform. aging-us.com These models can recapitulate the heterogeneity of human tumors and are invaluable for studying resistance mechanisms that emerge in patients. Future work will likely involve creating a diverse library of PDX models from patients who have developed resistance to Capmatinib. These advanced models will be instrumental for testing novel therapeutic strategies, such as sequential or combination therapies designed to abrogate specific resistance pathways. aacrjournals.org
Design and Synthesis of Next-Generation c-MET Inhibitors Addressing Current Limitations
The clinical experience with Capmatinib and other first-generation c-MET inhibitors has highlighted limitations, primarily the development of resistance through on-target mutations. aacrjournals.org This has spurred research into the design and synthesis of next-generation inhibitors capable of overcoming these challenges.
A major focus is the development of inhibitors that can effectively target the MET kinase domain even in the presence of resistance mutations. For example, while Capmatinib (a Type Ib inhibitor) may be rendered ineffective by certain mutations, Type II inhibitors that bind to a different conformation of the kinase could retain activity. nih.govaacrjournals.org Another promising approach is the development of macrocyclic inhibitors, which possess a more rigid and compact structure that can offer improved potency and unique binding properties. aacrjournals.org The design of these novel agents relies on a deep structural understanding of the c-MET kinase and its interactions with various inhibitors. The ultimate goal is to create a portfolio of c-MET inhibitors with diverse binding modes and resistance profiles, enabling a more personalized and adaptive therapeutic approach for patients.
Q & A
Q. How is Capmatinib HCl structurally characterized, and what analytical methods ensure its purity for preclinical studies?
this compound (C₂₃H₁₇FN₆O·HCl) is characterized using high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. For novel batches, elemental analysis (C: 66.98%, H: 4.15%, F: 4.61%, N: 20.38%, O: 3.88%) is critical to confirm stoichiometry . Researchers must also validate identity via CAS numbers (e.g., 1865733-40-9 for HCl hydrate) and cross-reference with spectral databases.
Q. What in vitro assays are recommended to evaluate Capmatinib’s MET inhibition potency?
Use kinase inhibition assays (e.g., ADP-Glo™) to measure IC₅₀ values against c-MET. Cellular assays should include phosphorylation analysis (Western blot) of MET downstream targets (e.g., ERK, AKT) in MET-amplified cell lines (e.g., EBC-1). Dose-response curves (0.1–1000 nM) and selectivity panels (≥400 kinases) are essential to confirm specificity .
Q. How should researchers design pharmacokinetic (PK) studies for Capmatinib in animal models?
Administer a single oral dose (e.g., 10–100 mg/kg) to rodents, with plasma/tissue sampling at 0.5, 1, 2, 4, 8, 24, and 48 hours. Quantify Capmatinib via LC-MS/MS, using stable isotopes (e.g., [13CD3]-Capmatinib) as internal standards. Calculate AUC, Cmax, Tmax, and half-life. For tissue distribution, prioritize MET-rich organs (e.g., liver, lung) .
Advanced Research Questions
Q. How can contradictory efficacy data from MET-amplified vs. MET-mutated NSCLC models be resolved?
Subgroup analyses reveal MET gene copy number (GCN) and immunohistochemistry (IHC) thresholds drive discrepancies. For example, in MET-amplified NSCLC (GCN ≥6), Capmatinib achieves 47% ORR vs. 29% in mixed cohorts. Validate MET status using NGS (FoundationOne CDx) and orthogonal methods (FISH, ddPCR) to reduce false positives .
Q. What experimental conditions explain the discordance between in vitro and in vivo responses in MET/HGF autocrine models?
In vitro, U87-MG glioblastoma cells show subtle MET inhibition (IC₅₀ >100 nM), but in vivo xenografts exhibit tumor regression. This discrepancy arises from tumor microenvironment factors (e.g., HGF secretion by stromal cells). Use co-culture systems (cancer-associated fibroblasts + tumor cells) or 3D spheroids to better mimic in vivo conditions .
Q. What statistical models are optimal for analyzing synergistic effects in Capmatinib combination therapy trials?
For preclinical data, use generalized linear mixed models (GLMM) with random intercepts to account for intratumor variability. For clinical trials, apply Cox regression for progression-free survival (PFS) and logistic regression for objective response rate (ORR). Synergy in radiation combos requires three-way interaction terms (time × Capmatinib × radiation) in longitudinal models .
Q. How can researchers address acquired resistance to Capmatinib in MET-driven cancers?
Resistance mechanisms include MET D1228N mutations or ligand upregulation. To overcome this:
- Screen resistant clones via CRISPR-Cas9 mutagenesis.
- Test BH3 mimetics (e.g., navitoclax) to enhance apoptosis in MET-amplified models.
- Combine with EGFR inhibitors (e.g., gefitinib) to block compensatory pathways in NSCLC .
Methodological Guidelines
Q. What protocols ensure reproducibility in Capmatinib’s ADME studies?
- Use [14C]-Capmatinib for mass balance studies in healthy volunteers.
- Collect plasma, urine, and feces for 168 hours post-dose.
- Employ accelerator mass spectrometry (AMS) for metabolite profiling (e.g., M3, M8, M13) .
Q. How should MET amplification be validated in patient-derived xenograft (PDX) models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
